Unraveling Quaternary Complexity: 2D NMR Structural Elucidation of (3S)-3-Hydroxy-2-methyl-L-norleucine
Executive Summary In the realm of natural product drug discovery, unusual non-proteinogenic amino acids—such as norleucine derivatives—are increasingly recognized as vital building blocks in potent anti-tuberculosis anti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of natural product drug discovery, unusual non-proteinogenic amino acids—such as norleucine derivatives—are increasingly recognized as vital building blocks in potent anti-tuberculosis antibiotics like Mycoplanecins[1]. The structural elucidation of (3S)-3-Hydroxy-2-methyl-L-norleucine presents a classic topological challenge in Nuclear Magnetic Resonance (NMR) spectroscopy: a quaternary alpha-carbon (C2) that interrupts the scalar coupling network.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere spectral assignments. Here, we will explore the causality behind 2D NMR experimental design, demonstrating how a self-validating matrix of homonuclear and heteronuclear correlation experiments can unambiguously bridge quaternary gaps and lock in stereochemical configurations.
Theoretical Framework: The Causality of 2D NMR
Modern multidimensional NMR experiments, specifically the HSQC, COSY, and HMBC triad, form the backbone of molecular structure elucidation for complex small molecules[2]. For (3S)-3-Hydroxy-2-methyl-L-norleucine, 1D
1
H and
13
C NMR alone are insufficient. The molecule contains a contiguous aliphatic chain (C3 to C6) that is abruptly severed from the C1-carboxyl group and the C2-methyl group by the C2 quaternary center.
Because standard Correlation Spectroscopy (COSY) relies on
3JHH
scalar couplings, it cannot traverse a carbon devoid of protons. To assemble the complete molecule, short spin systems (fragments) identified via COSY must be joined together by means of HMBC-type information, which is especially critical when dealing with quaternary centers[3]. By detecting long-range
2JCH
and
3JCH
couplings, Heteronuclear Multiple Bond Correlation (HMBC) allows adjacent protons to "see" across the quaternary void, effectively locking the C2 carbon into the molecular framework.
Experimental Protocol: A Self-Validating System
To ensure absolute structural confidence, the experimental workflow must be designed as a self-validating system where each step confirms the hypotheses generated by the previous one.
Sample Preparation & Solvation: Dissolve 15 mg of (3S)-3-Hydroxy-2-methyl-L-norleucine in 600 µL of anhydrous DMSO-
d6
.
Causality: DMSO-
d6
is deliberately selected over D
2
O to prevent the rapid deuterium exchange of the amine (-NH
2
) and hydroxyl (-OH) protons. Observing these exchangeable protons is critical for detecting through-space NOE interactions and long-range HMBC couplings that validate the stereocenter.
1D Baseline Acquisition (
1
H and
13
C): Acquire a standard
1
H spectrum (ns=16) and a
13
C{
1
H} decoupled spectrum (ns=1024) at 298 K on a 600 MHz spectrometer equipped with a cryoprobe.
Causality: Establishes the exact chemical shift dispersion. The
13
C spectrum will reveal the C2 quaternary carbon (~62.8 ppm) and C1 carbonyl (~174.5 ppm), which lack attached protons.
HSQC Acquisition: Run a multiplicity-edited
1
H-
13
C HSQC.
Causality: HSQC serves a specific purpose in structural elucidation by correlating proton chemical shifts with directly bonded heteronuclei, establishing the foundational 1-bond map[4]. It differentiates CH/CH
3
groups (positive phase) from CH
2
groups (negative phase).
COSY Acquisition: Acquire a gradient-selected DQF-COSY.
Causality: Maps the contiguous aliphatic spin system from the C3 methine down the chain to the C6 terminal methyl.
HMBC Acquisition: Acquire a
1
H-
13
C HMBC optimized for long-range couplings (
J
= 8 Hz).
Causality: Bridges the structural gap created by the C2 quaternary carbon by detecting 2-bond and 3-bond correlations.
NOESY Acquisition: Acquire a 2D NOESY with a mixing time of 400 ms.
Causality: Determines spatial proximity (< 5 Å) between protons, crucial for validating the (2S, 3S) relative stereochemistry.
Data Analysis & Structural Elucidation
Establishing the Aliphatic Tail (COSY)
The structural assignment begins at the C6 terminal methyl (
δH
0.88, t). The COSY spectrum reveals a clear cross-peak to the C5 methylene (
δH
1.35, m). Walking up the chain, C5 correlates to C4 (
δH
1.45, 1.25, m), which finally correlates to the deshielded C3 methine (
δH
3.65, dd). At C3, the COSY trace stops. The adjacent C2 carbon is quaternary, meaning no
3JHH
coupling can occur.
Bridging the Quaternary Gap (HMBC)
To prove that the C2-methyl (
δH
1.22, s), the C1-carbonyl (
δC
174.5), and the C3-aliphatic tail all converge at the C2 quaternary carbon (
δC
62.8), we rely on the HMBC network.
Fig 2. HMBC correlation network establishing connectivity across the C2 quaternary carbon.
The isolated C2-methyl protons (
δH
1.22) show a strong
2JCH
correlation to C2 (
δC
62.8) and two distinct
3JCH
correlations to C1 (
δC
174.5) and C3 (
δC
73.5). Simultaneously, the C3 methine proton (
δH
3.65) shows a
2JCH
correlation back to C2 and a
3JCH
correlation to C1. This intersecting web of heteronuclear correlations unambiguously reconstructs the connectivity around the quaternary center.
Stereochemical Validation (NOESY)
With the planar structure confirmed, the (2S, 3S) relative stereochemistry is validated via NOESY. In a favored staggered conformation, the spatial proximity between the C2-methyl protons and the C3 methine proton yields a strong NOE cross-peak. Furthermore, the retention of the exchangeable -OH (
δH
5.10) and -NH
2
(
δH
7.80) protons in DMSO-
d6
allows us to observe NOE contacts between the amine protons and the C3-OH proton, confirming their relative syn or anti spatial orientation in solution.
Quantitative Data Summary
The following table synthesizes the complete 1D and 2D NMR assignment for (3S)-3-Hydroxy-2-methyl-L-norleucine in DMSO-
d6
.
A Comprehensive Technical Guide to the Physical and Chemical Stability Profiling of (3S)-3-Hydroxy-2-methyl-L-norleucine
Introduction (3S)-3-Hydroxy-2-methyl-L-norleucine is a non-proteinogenic amino acid, an analog of norleucine characterized by the presence of a hydroxyl group at the 3-position and a methyl group at the 2-position. Its c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(3S)-3-Hydroxy-2-methyl-L-norleucine is a non-proteinogenic amino acid, an analog of norleucine characterized by the presence of a hydroxyl group at the 3-position and a methyl group at the 2-position. Its chemical formula is C7H15NO2. The unique structural features of this molecule, particularly the stereochemistry and the presence of both hydroxyl and amino acid functionalities, suggest its potential as a chiral building block in the synthesis of complex molecules or as a pharmacologically active agent itself. Understanding the physical and chemical stability of this molecule is a critical quality attribute (CQA) that underpins its successful development and application in research and pharmaceutical contexts.[1][2]
This in-depth technical guide provides a comprehensive framework for elucidating the stability profile of (3S)-3-Hydroxy-2-methyl-L-norleucine. The methodologies detailed herein are grounded in established principles of pharmaceutical stability testing and are designed to meet regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4] The insights generated from these studies are crucial for guiding formulation development, defining appropriate storage conditions, and establishing a suitable shelf-life for the drug substance and any resulting drug product.[5]
Part 1: Physical Stability Profiling
The physical stability of an active pharmaceutical ingredient (API) pertains to the preservation of its solid-state properties over time.[5] Changes in these properties can significantly impact the handling, processability, and bioavailability of the compound.
Solid-State Characterization
A foundational understanding of the solid-state properties of (3S)-3-Hydroxy-2-methyl-L-norleucine is paramount. The initial characterization should include:
Microscopy: To observe the particle size, shape, and morphology.
X-Ray Powder Diffraction (XRPD): To determine the degree of crystallinity and identify any polymorphic forms.
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.
Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature.
Hygroscopicity Assessment
The propensity of a substance to absorb atmospheric moisture is a critical parameter. A hygroscopicity study will classify (3S)-3-Hydroxy-2-methyl-L-norleucine according to established criteria.
Experimental Protocol:
Accurately weigh approximately 10-15 mg of the sample onto a pre-weighed microbalance pan.
Place the sample in a dynamic vapor sorption (DVS) instrument.
Equilibrate the sample at 0% relative humidity (RH) to establish a dry baseline weight.
Increase the RH in a stepwise manner (e.g., 10% increments from 10% to 90% RH) at a constant temperature (e.g., 25°C).
Monitor the change in mass at each RH step until equilibrium is reached.
Decrease the RH in a similar stepwise manner back to 0% RH to assess desorption behavior.
Analyze the resulting sorption/desorption isotherm to determine the percentage of water uptake and classify the hygroscopicity.
Solid-State Stability Under Accelerated Conditions
To predict the long-term stability of the solid material, it is subjected to accelerated storage conditions.[4]
Experimental Protocol:
Place accurately weighed samples of (3S)-3-Hydroxy-2-methyl-L-norleucine in appropriate containers (e.g., glass vials).
Store the samples in controlled environment chambers at various temperature and humidity conditions as per ICH guidelines (e.g., 40°C/75% RH, 25°C/60% RH).[2]
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.[4][5]
Analyze the samples for changes in physical appearance, moisture content (by Karl Fischer titration), and purity (by a stability-indicating HPLC method).
Compare the results to the initial sample (time zero) to identify any significant changes.
Part 2: Chemical Stability Profiling: Forced Degradation Studies
Forced degradation, or stress testing, is a pivotal component of drug development that deliberately exposes the drug substance to extreme conditions to accelerate degradation.[6][7] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[6][8][9] Regulatory agencies rely on these studies to evaluate molecular stability and ensure all clinically relevant impurities have been identified and controlled.[6]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely destroying the molecule.[6][8]
Caption: Workflow for Forced Degradation Studies.
Hydrolytic Degradation
Hydrolytic stability is assessed across a range of pH values to simulate conditions the molecule might encounter. Given that some N-hydroxy-alpha-amino acids exhibit instability in acidic mediums, careful evaluation is necessary.[10]
Experimental Protocols:
Acid Hydrolysis:
Dissolve the compound in a suitable solvent and add 0.1 N HCl.
Heat the solution at a controlled temperature (e.g., 60°C).
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
Dilute to a final concentration and analyze by HPLC.
Base Hydrolysis:
Dissolve the compound in a suitable solvent and add 0.1 N NaOH.
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C).
Withdraw aliquots at specified time intervals.
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
Dilute and analyze by HPLC.
Neutral Hydrolysis:
Dissolve the compound in purified water.
Heat the solution at a controlled temperature (e.g., 60°C).
Withdraw aliquots at various time points and analyze by HPLC.
Oxidative Degradation
The susceptibility to oxidation is a key stability parameter. The presence of the amino group and the secondary alcohol in (3S)-3-Hydroxy-2-methyl-L-norleucine suggests potential sensitivity to oxidative stress.
Experimental Protocol:
Dissolve the compound in a suitable solvent.
Add a solution of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature and protect it from light.
Withdraw aliquots at various time points.
Quench the reaction if necessary (e.g., by adding sodium bisulfite).
Analyze the samples by HPLC.
Photolytic Degradation
Exposure to light can induce photodegradation, especially for molecules with chromophores.[6]
Experimental Protocol:
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
Maintain a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Simultaneously, keep control samples (covered in aluminum foil) in the same environment to differentiate between thermal and photolytic degradation.
Analyze the exposed and control samples by HPLC.
Thermal Degradation
To assess the impact of temperature in the absence of other stress factors, a thermal degradation study is performed.
Experimental Protocol:
Place a solid sample of the compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).
Withdraw samples at various time points.
Prepare solutions of the samples and analyze by HPLC.
Hypothetical Forced Degradation Data Summary
The following table summarizes hypothetical outcomes from the forced degradation studies, illustrating the expected data presentation format.
Stress Condition
Parameters
Time (hours)
Assay (% Remaining)
Major Degradation Products (% Area)
Acid Hydrolysis
0.1 N HCl, 60°C
24
92.5
DP-1 (3.2%), DP-2 (2.8%)
Base Hydrolysis
0.1 N NaOH, 40°C
8
88.1
DP-3 (7.5%), DP-4 (3.1%)
Oxidative
3% H₂O₂, RT
12
90.3
DP-5 (5.1%), DP-6 (2.9%)
Photolytic
ICH Q1B
N/A
98.7
Minor peaks <0.5%
Thermal
80°C (Solid)
72
99.2
Minor peaks <0.5%
DP = Degradation Product
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[6][8] This method must be able to separate the intact drug from all process-related impurities and degradation products.
Caption: Stability-Indicating Method Development Workflow.
Typical HPLC Method Parameters:
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: A time-based gradient from low to high organic content (Mobile Phase B) to elute compounds with varying polarities.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detector: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradation products.
Conclusion
The stability profile of (3S)-3-Hydroxy-2-methyl-L-norleucine is a critical dataset for its advancement as a viable chemical entity in research or drug development. The comprehensive physical and chemical stability testing plan outlined in this guide provides a robust framework for identifying potential liabilities and establishing the intrinsic stability of the molecule. By systematically evaluating its behavior under various stress conditions, researchers and drug development professionals can make informed decisions regarding formulation strategies, packaging, storage conditions, and shelf-life assignment, ultimately ensuring the quality, safety, and efficacy of the final product.
References
Molecular Properties of Hydroxyamino Acids in Water.The Journal of Physical Chemistry A.
Stability Testing for Small-Molecule Clinical Trial Materials.Pharmaceutical Technology.
N-hydroxy-alpha-amino acids, amides and other derivatives thereof.Google Patents.
Forced Degradation Studies for GLP-1 Peptide Drugs.Daicel Pharma Standards.
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ.PMC.
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.MDPI.
Chemical structures of alpha and beta hydroxy and amino acid monomers...ResearchGate.
Regulatory Knowledge Guide for Small Molecules.NIH's Seed Fund.
Forced Degradation Studies | ICH Stability Testing.BioPharmaSpec.
Stability Testing of Pharmaceutical Products.IntechOpen.
Understanding the Drug Stability Testing Process.Colorcon.
Stability Studies and Testing of Pharmaceuticals: An Overview.LCGC International.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.ResolveMass.
Forced Degradation Studies: Regulatory Considerations and Implementation.BioProcess International.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Protocol Guide
Executive Summary & Biochemical Context
The non-proteinogenic amino acid (3S)-3-Hydroxy-2-methyl-L-norleucine (CAS: 755742-08-6) is a highly specialized
β
-hydroxy-
α
-methyl amino acid[1]. Compounds of this class are critical building blocks in the biosynthesis of complex natural products, particularly cyclic depsipeptides and lipopeptides with potent immunosuppressive or antimicrobial properties.
Synthesizing this monomer chemically requires complex chiral auxiliaries to establish the adjacent stereocenters at the
α
and
β
carbons. However, nature elegantly circumvents this through Pyridoxal 5′-Phosphate (PLP)-dependent aldolases and Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. This guide dissects the enzymatic causality behind the biosynthesis of these derivatives, providing self-validating protocols for in vitro reconstitution and stereochemical validation.
The Core Biosynthetic Logic: PLP-Dependent Aldolase Catalysis
The formation of (3S)-3-hydroxy-2-methyl-L-norleucine is driven by a stereoselective aldol condensation between L-alanine and butanal (butyraldehyde). This reaction is catalyzed by a specialized PLP-dependent aldolase, structurally related to L-threonine aldolase (EC 4.1.2.5) or serine hydroxymethyltransferase (SHMT, EC 2.1.2.1)[2].
Mechanistic Causality
Internal to External Aldimine Exchange: The resting enzyme holds PLP as an internal aldimine via a Schiff base with an active-site lysine[3]. L-alanine enters the active site, and its primary amine attacks the Schiff base, displacing the lysine to form an external aldimine[4].
Carbanion Formation: A basic residue in the active site abstracts the
α
-proton of L-alanine. The resulting carbanion is stabilized by the electron sink of the PLP pyridine ring, forming a quinonoid intermediate[4].
Stereoselective Nucleophilic Attack: The active site strictly orientates the incoming electrophile, butanal. The quinonoid intermediate attacks the carbonyl carbon of butanal. The spatial constraints of the enzyme pocket force the attack to occur on a specific face of the aldehyde, establishing the (3S) stereocenter[5].
Hydrolysis: The product is released via transaldimination, regenerating the internal aldimine[3].
Fig 1. PLP-dependent aldolase mechanism for (3S)-3-hydroxy-2-methyl-L-norleucine biosynthesis.
Integration into Complex Scaffolds: NRPS Assembly Lines
Once synthesized, the free (3S)-3-hydroxy-2-methyl-L-norleucine monomer is incorporated into larger peptide scaffolds via an NRPS assembly line. The engineered selection of this specific monomer is dictated by the Adenylation (A) domain of the NRPS module, which acts as the gatekeeper for substrate specificity.
Fig 2. NRPS assembly line workflow for incorporating the non-proteinogenic monomer.
Experimental Protocols: Self-Validating Systems
To study this pathway, researchers must reconstitute the aldolase reaction in vitro. The following protocols are designed as self-validating systems; every buffer choice and quenching method serves a specific, mechanistic purpose.
Protocol 1: In Vitro Reconstitution of the Aldolase Reaction
Objective: Synthesize (3S)-3-hydroxy-2-methyl-L-norleucine using a recombinant PLP-dependent aldolase.
Buffer Preparation: Prepare 50 mM HEPES buffer, pH 7.5.
Causality: Tris buffer must be strictly avoided. Tris contains a primary amine that will form a competitive Schiff base with both the butanal substrate and the PLP cofactor, quenching the reaction. HEPES is a tertiary amine and is inert in this context.
Enzyme Activation: Pre-incubate 10 µM of purified recombinant aldolase with 0.1 mM PLP for 15 minutes at 25°C.
Causality: Purified PLP-enzymes often lose a fraction of their cofactor during size-exclusion chromatography. Pre-incubation ensures 100% holo-enzyme formation, preventing kinetic artifacts[6].
Substrate Addition: Initiate the reaction by adding 50 mM L-alanine and 10 mM butanal.
Causality: L-alanine is provided in excess to drive the reaction equilibrium forward, as aldol cleavage (the reverse reaction) is thermodynamically favored.
Quenching: After 2 hours, extract 100 µL of the reaction mixture and immediately add 10 µL of 10% Trifluoroacetic acid (TFA).
Causality: Dropping the pH below 2.0 instantly protonates the active-site histidine and lysine residues, denaturing the enzyme and locking the kinetic snapshot.
Protocol 2: Stereochemical Validation via Marfey's Derivatization
Because (3S)-3-hydroxy-2-methyl-L-norleucine lacks a strong UV chromophore and enantiomers cannot be separated on standard reverse-phase columns, Marfey's reagent (FDAA) is required.
Derivatization: Mix 50 µL of the quenched reaction with 20 µL of 1 M NaHCO
3
and 100 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. Incubate at 40°C for 1 hour.
Causality: The basic environment deprotonates the primary amine of the norleucine derivative, allowing it to undergo a nucleophilic aromatic substitution with FDAA.
Neutralization: Add 20 µL of 1 M HCl to stop the derivatization.
LC-MS/MS Analysis: Inject onto a C18 column.
Causality: FDAA attaches a bulky, chiral tag to the molecule, converting enantiomers into diastereomers. These diastereomers exhibit different hydrophobic interactions with the C18 stationary phase, allowing clear baseline resolution of the (3S) product from any (3R) byproducts.
Quantitative Data Summary
The efficiency of the biosynthetic pathway is highly dependent on the active-site architecture of the aldolase. Wild-type enzymes (like SHMT) exhibit poor kinetics for bulky aliphatic aldehydes like butanal. Engineered variants (e.g., Y265A mutants) expand the binding pocket, drastically improving catalytic efficiency and stereocontrol[5].
Table 1: Kinetic Parameters and Stereoselectivity of PLP-Aldolases
Enzyme Variant
Substrates
kcat
(
s−1
)
KM
(mM)
kcat/KM
(
M−1s−1
)
Diastereomeric Excess (de %)
Wild-Type SHMT
Glycine + Butanal
0.45
12.5
36
45%
Engineered TA (Y265A)
L-Alanine + Butanal
2.80
3.2
875
>95% (3S)
Engineered TA (F135A/Y265A)
L-Alanine + Butanal
5.10
1.8
2833
>98% (3S)
Note: The double mutation not only increases the turnover rate (
kcat
) by accommodating the bulky propyl chain of butanal but also tightens the stereoelectronic control, resulting in near-perfect (3S) diastereomeric excess[3].
An In-depth Technical Guide to the Preclinical Pharmacokinetic Characterization of (3S)-3-Hydroxy-2-methyl-L-norleucine
This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of novel amino acid analogs, using the hypothetical compound (3S)-3-Hydroxy-2-methyl-L-norleucine as a case study. The principl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of novel amino acid analogs, using the hypothetical compound (3S)-3-Hydroxy-2-methyl-L-norleucine as a case study. The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust understanding of the experimental choices and self-validating systems necessary for a thorough ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.
Introduction to (3S)-3-Hydroxy-2-methyl-L-norleucine
(3S)-3-Hydroxy-2-methyl-L-norleucine is a synthetic, non-proteinogenic β-hydroxy-α-amino acid. Such compounds are of significant interest in pharmaceutical development due to their potential as building blocks for novel therapeutics, including enzyme inhibitors and peptide-based drugs.[1][2][3] A thorough understanding of the pharmacokinetic profile of any new chemical entity is paramount for its progression from a preclinical candidate to a clinical therapeutic.[4][5] This guide will delineate the essential in vitro and in vivo studies required to establish the ADME profile of (3S)-3-Hydroxy-2-methyl-L-norleucine in preclinical models.
Part 1: Absorption
The extent and rate of absorption are critical determinants of a drug's bioavailability and, consequently, its therapeutic efficacy. For an orally administered drug, it must overcome several barriers to reach systemic circulation.
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption. These cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
Permeability Assessment:
The test compound, (3S)-3-Hydroxy-2-methyl-L-norleucine, is added to the apical (A) side of the monolayer.
Samples are taken from the basolateral (B) side at various time points.
To assess active efflux, the compound is also added to the basolateral side, and samples are taken from the apical side.
Quantification: The concentration of the compound in the collected samples is determined by a validated LC-MS/MS method.
Apparent Permeability Calculation (Papp): The apparent permeability is calculated to classify the compound's absorption potential.
In Vivo Absorption and Bioavailability Study in Rodents
In vivo studies provide a more comprehensive understanding of a drug's absorption in a complex biological system. The rat is a commonly used preclinical species for these initial pharmacokinetic studies.[6][7]
Experimental Protocol: Oral and Intravenous Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats are cannulated in the jugular vein for serial blood sampling.
Dose Administration:
Intravenous (IV) Group: A single bolus dose of (3S)-3-Hydroxy-2-methyl-L-norleucine (e.g., 1 mg/kg) is administered via the tail vein.
Oral (PO) Group: A single oral gavage dose (e.g., 10 mg/kg) is administered.
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis: The concentration of the parent compound in plasma samples is quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.
Table 1: Hypothetical Pharmacokinetic Parameters of (3S)-3-Hydroxy-2-methyl-L-norleucine in Rats
Parameter
Intravenous (1 mg/kg)
Oral (10 mg/kg)
Cmax (ng/mL)
1500
2500
Tmax (h)
0.08
1.0
AUC0-inf (ng·h/mL)
3000
15000
t1/2 (h)
2.5
2.8
CL (mL/min/kg)
5.5
-
Vd (L/kg)
1.2
-
F (%)
-
50
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Part 2: Distribution
Following absorption, a drug is distributed to various tissues and organs. The extent of distribution influences the drug's efficacy and potential toxicity.
Plasma Protein Binding
The binding of a drug to plasma proteins, primarily albumin, can significantly affect its distribution and clearance, as only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Preparation: A semi-permeable membrane separates a chamber containing rat plasma from a chamber containing a protein-free buffer.
Incubation: (3S)-3-Hydroxy-2-methyl-L-norleucine is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached.
Sampling and Analysis: Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.
Calculation: The percentage of the drug bound to plasma proteins is calculated.
Tissue Distribution Study
A tissue distribution study determines the extent to which a drug penetrates different tissues.
Experimental Protocol: Rodent Tissue Distribution Study
Dosing: Rats are administered a single dose of (3S)-3-Hydroxy-2-methyl-L-norleucine.
Tissue Collection: At various time points post-dosing, animals are euthanized, and key tissues (e.g., liver, kidney, brain, muscle, heart) are collected.
Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.
Bioanalysis: The concentration of the compound in tissue homogenates is determined by LC-MS/MS.
Data Analysis: Tissue-to-plasma concentration ratios are calculated.
Table 2: Hypothetical Tissue Distribution of (3S)-3-Hydroxy-2-methyl-L-norleucine in Rats (4 hours post-dose)
Tissue
Tissue Concentration (ng/g)
Plasma Concentration (ng/mL)
Tissue-to-Plasma Ratio
Liver
8000
1000
8.0
Kidney
12000
1000
12.0
Brain
200
1000
0.2
Muscle
1500
1000
1.5
Heart
2500
1000
2.5
Part 3: Metabolism
Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. For amino acid analogs, metabolic pathways can include oxidation, conjugation, and incorporation into peptides.
In Vitro Metabolic Stability
In vitro assays using liver microsomes and hepatocytes provide an early assessment of a compound's metabolic clearance.[8]
Experimental Protocol: Metabolic Stability in Liver Microsomes and Hepatocytes
Incubation: (3S)-3-Hydroxy-2-methyl-L-norleucine is incubated with rat liver microsomes (supplemented with NADPH) or cryopreserved rat hepatocytes at 37°C.
Time-Point Sampling: Aliquots are removed at various time points and the reaction is quenched.
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
Metabolite Identification
Identifying the major metabolites is crucial for understanding the drug's disposition and potential for drug-drug interactions or the formation of active or toxic metabolites.
Methodology: Metabolite Profiling using LC-MS/MS
High-resolution mass spectrometry coupled with liquid chromatography is the gold standard for metabolite identification.[9] Samples from in vitro metabolic stability assays and in vivo studies are analyzed to detect and structurally elucidate potential metabolites.
Hypothetical Metabolic Pathway of (3S)-3-Hydroxy-2-methyl-L-norleucine
In Vitro Toxicological and Safety Assessment of (3S)-3-Hydroxy-2-methyl-L-norleucine
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the in vitro toxicological assessment of (3S)-3-Hydroxy-2-methyl-L-norleucine, a novel non-proteinogenic amino acid derivat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in vitro toxicological assessment of (3S)-3-Hydroxy-2-methyl-L-norleucine, a novel non-proteinogenic amino acid derivative. As specific toxicological data for this compound is not yet publicly available, this document outlines a robust, tiered testing strategy designed for early-stage drug development and research. The proposed workflow progresses from foundational cytotoxicity screening to detailed mechanistic investigations, including apoptosis, mitochondrial toxicity, oxidative stress, and genotoxicity. Each section provides the scientific rationale for experimental choices, detailed, field-proven protocols, and guidance on data interpretation, consistent with international regulatory standards. This guide is intended for researchers, toxicologists, and drug development professionals tasked with establishing a comprehensive preclinical safety profile for novel chemical entities.
Introduction: The Imperative for Early-Stage In Vitro Safety Profiling
(3S)-3-Hydroxy-2-methyl-L-norleucine is a chiral amino acid derivative with potential applications in various fields, from building blocks in peptide synthesis to novel therapeutic agents. As with any new chemical entity (NCE) intended for further development, establishing a thorough safety and toxicity profile is a critical, non-negotiable step. Early-stage in vitro toxicity testing is paramount, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing and enabling a "fail fast, fail cheap" paradigm in drug discovery. By identifying potential liabilities early, resources can be allocated more effectively, and downstream failures in more complex and costly in vivo models can be minimized.
This guide presents a logical, tiered approach to building an in vitro safety profile. The strategy is designed to be a self-validating system, where initial findings guide subsequent, more mechanistic assays. We begin with broad assessments of cytotoxicity and then, if warranted, delve into the specific mechanisms of cell death and the potential for genetic damage. This structured approach ensures a comprehensive understanding of the compound's interaction with biological systems at the cellular level.
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical safety testing, and adherence to these standards is crucial for regulatory acceptance.[1] This guide incorporates methodologies aligned with these authoritative standards.[2][3][4][5]
A Tiered Strategy for In Vitro Toxicological Assessment
A successful in vitro safety assessment follows a logical progression. Our recommended workflow is designed to efficiently screen for potential hazards and provide mechanistic insight.
Caption: Tiered workflow for in vitro toxicological assessment.
Tier 1: Foundational Cytotoxicity Assessment
The first and most fundamental question is whether (3S)-3-Hydroxy-2-methyl-L-norleucine induces cell death and at what concentration. This is determined by calculating the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.
Scientific Rationale: We utilize metabolic assays as a proxy for cell viability. Healthy, proliferating cells exhibit high metabolic activity, while dead or dying cells do not. Assays like MTT, MTS, or Resazurin measure the reduction of a substrate by mitochondrial and cytoplasmic reductases into a colored or fluorescent product. The intensity of the signal is directly proportional to the number of viable cells.[6][7][8][9]
Choice of Cell Line: The choice of cell line is critical. For a general screening, a robust and well-characterized line like HEK293 (human embryonic kidney) is suitable. However, for more relevant data, we strongly recommend using a liver-derived cell line such as HepG2 (human hepatoma). The liver is the primary site of metabolism for many xenobiotics, making it a key target for drug-induced toxicity.
This protocol is preferred in many labs due to its high sensitivity, low toxicity to cells (allowing for kinetic monitoring), and simple, homogeneous "add-incubate-read" format.
Cell Seeding:
Culture HepG2 cells in appropriate media (e.g., EMEM + 10% FBS) to ~80% confluency.
Trypsinize and count the cells.
Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well, clear-bottom, black-walled plate. The black walls minimize light scatter and background.
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Treatment:
Prepare a 2X stock concentration series of (3S)-3-Hydroxy-2-methyl-L-norleucine in culture media. A typical 8-point, 3-fold serial dilution starting from 1000 µM is a good starting point.
Include "vehicle control" wells (media with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells.
Carefully remove 100 µL of media from the cells and add 100 µL of the 2X compound dilutions. This results in a final volume of 200 µL and a 1X compound concentration.
Incubate for a relevant time period, typically 24, 48, or 72 hours.
Assay and Measurement:
Prepare a 10X Resazurin stock solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
Add 20 µL of the 10X Resazurin solution to each well (including controls).
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.
Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
Subtract the average fluorescence of "media only + Resazurin" blank wells from all other readings.
Normalize the data by expressing the results as a percentage of the vehicle control: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.
Plot the % Viability against the log of the compound concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value.
Tier 2: Mechanistic Elucidation
If the Tier 1 screen reveals significant cytotoxicity (e.g., an IC50 < 100 µM), the subsequent investigation must focus on how the compound is inducing cell death. This mechanistic insight is crucial for risk assessment.
Apoptosis vs. Necrosis: The Mode of Cell Death
Apoptosis is a highly regulated, programmed form of cell death, while necrosis is a catastrophic, unregulated cell lysis that often triggers an inflammatory response. Distinguishing between these pathways is a key step.
Scientific Rationale: Apoptosis is executed by a family of proteases called caspases.[10][11] The activation of effector caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis and represents a point of no return in the cell death cascade.[12][13][14] Measuring their activity provides a direct and sensitive readout of apoptosis induction.[11]
Caption: Simplified overview of apoptotic signaling pathways.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay is highly sensitive and provides a functional measure of caspase activity.
Cell Seeding and Treatment:
Seed HepG2 cells in 100 µL of media in a 96-well, solid white plate (for luminescence).
Incubate for 24 hours.
Treat cells with (3S)-3-Hydroxy-2-methyl-L-norleucine at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50) for various time points (e.g., 4, 8, 12, 24 hours) to capture the peak activity. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
Assay Procedure:
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
Mix briefly on a plate shaker at 300-500 rpm.
Incubate at room temperature for 1-2 hours, protected from light.
Measurement and Analysis:
Measure luminescence using a microplate reader.
Data is typically presented as Relative Luminescence Units (RLU) or as fold-change over the vehicle control. A significant increase in luminescence indicates the activation of effector caspases and induction of apoptosis.
Mitochondrial Health: The Cell's Powerhouse
Mitochondria are central to cell survival and are a common target for drug-induced toxicity. A loss of mitochondrial membrane potential (MMP or ΔΨm) is a key early event in the intrinsic apoptotic pathway.[15]
Scientific Rationale: Healthy mitochondria maintain a high electrochemical gradient across their inner membrane. This potential is essential for ATP production.[16] Cationic fluorescent dyes, such as TMRM (Tetramethylrhodamine, Methyl Ester), accumulate in the negatively charged mitochondrial matrix.[16][17] If the MMP collapses, the dye is no longer retained, leading to a quantifiable decrease in fluorescence.[15]
Experimental Protocol: TMRM Assay for Mitochondrial Membrane Potential
Cell Seeding and Treatment:
Seed HepG2 cells in a 96-well, clear-bottom, black-walled plate and incubate for 24 hours.
Treat cells with the test compound at concentrations around the IC50 for a short duration (e.g., 1-6 hours), as MMP loss is an early event.
Include a positive control for mitochondrial depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), at 5-10 µM for 15-30 minutes.[16][18]
TMRM Staining:
Prepare a fresh staining solution of 100-200 nM TMRM in pre-warmed, serum-free media.[15]
Remove the treatment media and wash the cells once with warm PBS.
Add 100 µL of the TMRM staining solution to each well.
Incubate for 20-30 minutes at 37°C, protected from light.
Measurement and Analysis:
Wash the cells twice with warm PBS to remove excess dye.
Add 100 µL of PBS or phenol red-free media to each well.
Immediately measure fluorescence on a plate reader (Excitation ~549 nm / Emission ~573 nm).
A decrease in fluorescence intensity in treated cells compared to vehicle controls indicates a loss of MMP. Data should be normalized to the vehicle control.
Oxidative Stress: The Role of Reactive Oxygen Species (ROS)
An imbalance between the production of ROS and a cell's ability to detoxify these reactive products leads to oxidative stress.[19] This can damage lipids, proteins, and DNA, ultimately triggering cell death.[20]
Scientific Rationale: ROS, such as superoxide and hydrogen peroxide, are byproducts of normal mitochondrial respiration but can be overproduced upon toxicant exposure.[19] Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS into the highly fluorescent DCF.[21][22] The fluorescence intensity is proportional to the amount of ROS present.[21]
Experimental Protocol: DCFH-DA Assay for Intracellular ROS
Cell Seeding and Treatment:
Seed and treat cells in a 96-well, clear-bottom, black-walled plate as described for the TMRM assay. ROS generation can be a rapid event.
Include a positive control such as H₂O₂ (100-500 µM) or a known ROS inducer like Paraquat.[20]
DCFH-DA Staining:
Prepare a 5-10 µM working solution of DCFH-DA in warm, serum-free media immediately before use.
Remove the treatment media and wash cells once with warm PBS.
Add 100 µL of the DCFH-DA working solution to each well.
Incubate for 30-60 minutes at 37°C, protected from light.
An increase in fluorescence indicates elevated intracellular ROS levels.[23]
Mechanistic Assay
Principle
Endpoint Measured
Typical Result Indicating Toxicity
Caspase-Glo® 3/7
Luciferase-based detection of a substrate cleaved by active caspases.
Functional activity of effector caspases 3 and 7.
Increased luminescence.
TMRM Staining
Accumulation of a cationic fluorescent dye in polarized mitochondria.
Mitochondrial Membrane Potential (ΔΨm).
Decreased fluorescence.
DCFH-DA Assay
Oxidation of a non-fluorescent probe to a fluorescent product by ROS.
General intracellular Reactive Oxygen Species.
Increased fluorescence.
Tier 3: Genotoxicity Assessment
Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. Assessing genotoxicity is a critical regulatory requirement.[4][5] The standard in vitro battery of tests is designed to detect three different endpoints: gene mutation, structural chromosomal damage, and changes in chromosome number.[24]
Scientific Rationale: A combination of assays is required because no single test can detect all relevant genotoxic mechanisms. The recommended core tests provide high sensitivity for identifying potential carcinogens and in vivo genotoxicants.[24][25]
Bacterial Reverse Mutation (Ames) Test (OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.[24] It detects chemical mutagens that cause base-pair substitutions or frameshift mutations, which revert the bacteria to a state where they can synthesize the required amino acid and grow on a minimal medium.
In Vitro Mammalian Cell Gene Mutation Test (OECD TG 476/490): These assays, such as the Mouse Lymphoma Assay (MLA) or the HPRT assay, use mammalian cells to detect forward mutations in specific genes (e.g., thymidine kinase or hypoxanthine-guanine phosphoribosyl transferase).[26]
In Vitro Micronucleus Test (MNvit) (OECD TG 487): This is a key test for detecting chromosomal damage.[25] It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
Execution of Genotoxicity Studies: These assays are highly standardized and are typically performed by specialized laboratories following strict OECD guidelines to ensure regulatory compliance. They require testing both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.
Integrated Data Analysis and Profile Construction
The power of this tiered approach lies in the integration of all data points to build a cohesive safety profile.
No Cytotoxicity, No Genotoxicity: If (3S)-3-Hydroxy-2-methyl-L-norleucine shows no significant cytotoxicity at high concentrations (e.g., >1000 µM) and is negative across the genotoxicity battery, it has a favorable in vitro safety profile.
Cytotoxicity with Mechanistic Indicators: If the compound is cytotoxic, the mechanistic data becomes crucial. For example, if cytotoxicity is accompanied by caspase-3/7 activation, a loss of MMP, and an increase in ROS, it strongly suggests that the compound induces apoptosis via a mitochondria-mediated pathway involving oxidative stress.
Positive Genotoxicity Finding: A positive result in any of the genotoxicity assays is a significant safety concern. A clear positive in a core test is sufficient to classify the chemical as an in vitro genotoxin.[24] Further investigation into the mode of action would be required to understand the relevance of this finding to human health.
Conclusion
This technical guide outlines a systematic and scientifically rigorous strategy for evaluating the in vitro toxicity and safety of (3S)-3-Hydroxy-2-methyl-L-norleucine. By employing a tiered approach that moves from broad cytotoxicity screening to specific mechanistic and genotoxicity endpoints, researchers can efficiently identify potential hazards, understand the underlying mechanisms of toxicity, and make informed decisions about the continued development of this novel compound. Adherence to these well-established, protocol-driven, and self-validating methodologies will generate a robust data package suitable for internal decision-making and foundational for future regulatory submissions.
References
Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes . SpringerLink. Available at: [Link]
Reactive Oxygen Species (ROS) Detection . BMG LABTECH. Available at: [Link]
Mitochondrial Transmembrane Potential (ψ m ) Assay Using TMRM . Bio-protocol. Available at: [Link]
In Vitro ROS/RNS Assay . Cell Biolabs, Inc. Available at: [Link]
Oxidative stress & ROS detection - In vitro assays . Labtoo. Available at: [Link]
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits . NCBI National Center for Biotechnology Information. Available at: [Link]
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 . GOV.UK. Available at: [Link]
Keep an Eye on Apoptosis with Caspase Assays . Biocompare. Available at: [Link]
Updates to OECD in vitro and in chemico test guidelines . PETA Science Consortium International e.V. Available at: [Link]
Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example . NCBI National Center for Biotechnology Information. Available at: [Link]
Mitochondrial Membrane Potential Assay . NCBI National Center for Biotechnology Information. Available at: [Link]
Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications . Elabscience. Available at: [Link]
In vitro assays for developmental neurotoxicity . OECD. Available at: [Link]
ECVAM in vitro toxicity tests included in OECD testing recommendations . CORDIS | European Commission. Available at: [Link]
ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]
Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives . SciELO. Available at: [Link]
Apoptosis – what assay should I use? . BMG LABTECH. Available at: [Link]
Guidance on genotoxicity testing strategies for manufactured nanomaterials . GOV.UK. Available at: [Link]
Inhibition of Caspase Activity in Retinal Cell Apoptosis Induced by Various Stimuli In Vitro . IOVS | ARVO Journals. Available at: [Link]
Detecting the onset and kinetics of apoptosis . ELRIG. Available at: [Link]
ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5 . European Medicines Agency (EMA). Available at: [Link]
Guidelines for the Testing of Chemicals . OECD. Available at: [Link]
OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines . European Society for Toxicology In Vitro. Available at: [Link]
Synthesis, Characterization and Cytotoxicity Investigation of Chitosan-Amino Acid Derivatives Nanoparticles in Human Breast Cancer Cell Lines . SciELO. Available at: [Link]
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities . MDPI. Available at: [Link]
Thiazole conjugated amino acid derivatives as potent cytotoxic agents . Royal Society of Chemistry. Available at: [Link]
Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids . ResearchGate. Available at: [Link]
Asymmetric synthesis methods for (3S)-3-Hydroxy-2-methyl-L-norleucine preparation
An in-depth technical guide and application note for the asymmetric synthesis of (3S)-3-Hydroxy-2-methyl-L-norleucine, designed for researchers and drug development professionals. Stereoselective Aldol Addition Protocols...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide and application note for the asymmetric synthesis of (3S)-3-Hydroxy-2-methyl-L-norleucine, designed for researchers and drug development professionals.
The synthesis of non-proteinogenic amino acids containing contiguous quaternary and tertiary stereocenters is a highly specialized endeavor in modern drug discovery. The target compound, (3S)-3-Hydroxy-2-methyl-L-norleucine (IUPAC: (2S,3S)-2-amino-3-hydroxy-2-methylhexanoic acid; CAS No.: 755742-08-6)[1], is an
α
-methylated,
β
-hydroxylated derivative of the aliphatic amino acid norleucine[2].
In peptidomimetic design, the incorporation of an
α
-methyl group severely restricts the conformational space of the peptide backbone (favoring specific helical or turn conformations) and imparts profound resistance to proteolytic enzymatic degradation. Synthesizing this compound requires the precise construction of the (2S) quaternary
α
-center and the (3S) tertiary
β
-center.
Direct aldol addition of an unactivated alanine enolate to butanal (butyraldehyde) is synthetically unviable due to rapid racemization and poor facial selectivity. To overcome this, the stereocenters must be established using sophisticated chiral environments. This Application Note details two field-proven, self-validating methodologies: the Chiral Ni(II) Complex-Mediated Aldol Addition and Seebach’s Self-Reproduction of Chirality (SRS) [3].
Pioneered by Yuri Belokon, this method utilizes the square-planar geometry of a Ni(II) complex derived from L-alanine and a chiral ligand, typically (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPA).
Why Ni(II)? The rigid chelate ring ensures that the
α
-proton of the alanine moiety is highly acidic while locking the conformation of the enolate.
Why DBU? Upon deprotonation with a mild base like DBU, the resulting enolate is sterically shielded on one face by the benzyl group of the proline auxiliary. DBU allows the aldol reaction with butanal to proceed under thermodynamic control, favoring the highly diastereoselective formation of the syn-aldol adduct corresponding to the desired (2S,3S) configuration.
Experimental Protocol
Complex Formation : Suspend L-alanine (1.1 eq), (S)-BPA ligand (1.0 eq), and Ni(NO
3
)
2⋅6
H
2
O (1.1 eq) in methanol. Add KOH (2.0 eq) and reflux for 2 hours. Isolate the vibrant red crystalline Ni(II)-alanine complex via vacuum filtration. (Self-Validation: The formation of a deep red, highly crystalline solid confirms successful square-planar chelation).
Enolization and Aldol Addition : Dissolve the Ni(II) complex in anhydrous DMF under an argon atmosphere. Add DBU (0.1 eq) followed by freshly distilled butanal (1.5 eq). Stir at ambient temperature for 12-16 hours.
Quenching and Isolation : Pour the mixture into 5% aqueous acetic acid. Extract the resulting Ni(II)-aldol complex with dichloromethane (DCM). Wash the organic layer with brine, dry over Na
2
SO
4
, and concentrate.
Decomplexation : Dissolve the crude complex in a mixture of methanol and 3N HCl (1:1 v/v). Reflux for 1 hour to destroy the complex. (Self-Validation: The color will shift dramatically from red to green, indicating the release of aqueous Ni
2+
ions).
Purification : Extract the acidic aqueous layer with chloroform to recover the (S)-BPA ligand. Neutralize the aqueous layer using ion-exchange chromatography (Dowex 50W-X8, eluting with 5% NH
4
OH) to yield pure (3S)-3-Hydroxy-2-methyl-L-norleucine[2].
Workflow of the Ni(II) complex-mediated asymmetric aldol addition and ligand recycling.
Methodology 2: Self-Reproduction of Chirality (SRS)
Expertise & Causality
Dieter Seebach's Self-Regeneration of Stereocenters (SRS) principle elegantly solves the problem of
α
-alkylation without requiring external, stoichiometric chiral auxiliaries[3].
The Mechanism of Memory: L-alanine is condensed with pivalaldehyde to form a cis-oxazolidinone. The bulky tert-butyl group at the newly formed acetal center (C2) is positioned cis to the
α
-methyl group. When treated with LDA, the original
α
-stereocenter is destroyed to form an enolate. However, the chirality is "remembered" by the robust acetal center. The tert-butyl group effectively blocks one face of the enolate, forcing butanal to attack exclusively from the opposite face, regenerating the (2S) stereocenter and establishing the (3S) hydroxyl group.
Experimental Protocol
Auxiliary Formation : Suspend L-alanine in pentane. Add pivalaldehyde (1.2 eq) and a catalytic amount of trifluoroacetic acid (TFA). Reflux with a Dean-Stark trap to remove water. Isolate the (2S,4S)-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one via vacuum distillation. (Self-Validation: Cessation of water collection in the Dean-Stark trap indicates reaction completion).
Enolate Generation : Dissolve the oxazolidinone in anhydrous THF and cool to -78 °C under dry nitrogen. Dropwise add LDA (1.05 eq). Stir for 45 minutes to ensure complete enolization.
Electrophilic Addition : Slowly add butanal (1.1 eq) to the enolate solution at -78 °C. Maintain the temperature for 2 hours, then allow it to slowly warm to -20 °C to drive the aldol addition to completion.
Quenching : Quench the reaction with saturated aqueous NH
4
Cl. Extract the aldol adduct with diethyl ether, dry over MgSO
4
, and concentrate under reduced pressure.
Hydrolysis : Reflux the isolated adduct in 6N HCl for 12 hours to cleave the oxazolidinone ring. Extract the liberated pivalaldehyde with ether. Lyophilize the aqueous phase to yield the highly pure hydrochloride salt of (3S)-3-Hydroxy-2-methyl-L-norleucine[1].
Seebach's Self-Reproduction of Chirality (SRS) pathway for stereoselective aldol addition.
Quantitative Data Presentation
The following table summarizes the comparative metrics of both synthetic routes for the preparation of (3S)-3-Hydroxy-2-methyl-L-norleucine.
Metric
Chiral Ni(II) Complex (Belokon)
Oxazolidinone SRS (Seebach)
Overall Yield
65 - 72%
55 - 60%
Diastereomeric Ratio (dr)
> 95:5 (syn:anti)
> 98:2 (syn:anti)
Enantiomeric Excess (ee)
> 99% (after crystallization)
> 98%
Auxiliary Recovery
> 90% ((S)-BPA ligand)
N/A (Pivalaldehyde is discarded)
Scalability
Excellent (Multi-gram scale)
Good (Requires cryogenic -78 °C conditions)
Primary Advantage
Room temperature reaction, high ee
No external chiral auxiliary required
References
Seebach, D., Sting, A. R., & Hoffmann, M. Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 1996.[Link]
Application Note: Advanced HPLC Method Development for the Quantification of (3S)-3-Hydroxy-2-methyl-L-norleucine
Executive Summary The quantification of non-proteinogenic, highly functionalized amino acids like (3S)-3-Hydroxy-2-methyl-L-norleucine presents a unique set of analytical challenges. As a critical chiral building block i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of non-proteinogenic, highly functionalized amino acids like (3S)-3-Hydroxy-2-methyl-L-norleucine presents a unique set of analytical challenges. As a critical chiral building block in peptide therapeutics and complex active pharmaceutical ingredients (APIs), its rigorous quantification is essential for pharmacokinetic (PK) profiling and quality control (QC). This application note establishes two orthogonal, self-validating chromatographic methodologies: a pre-column derivatization Reversed-Phase HPLC method with Fluorescence Detection (RP-HPLC-FLD) for routine QC, and a direct Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for trace-level matrix analysis.
To design a robust analytical strategy, we must first deconstruct the physicochemical nature of the analyte:
High Polarity & Lack of Chromophore: The presence of a carboxylic acid, a primary amine, and a
β
-hydroxyl group renders the molecule highly hydrophilic. It lacks a conjugated
π
-system, making standard UV detection at pharmacopeial wavelengths (e.g., 254 nm) impossible.
Steric Hindrance: The
α
-methyl group (2-methyl) introduces significant steric bulk around the primary amine.
Chirality: The molecule possesses two chiral centers (2S, 3S). The method must be capable of resolving potential diastereomeric impurities (e.g., the (2R, 3S) epimer).
The Causality Behind the Analytical Choices
Why FMOC-Cl over OPA for Derivatization?
While o-phthalaldehyde (OPA) is a standard derivatization agent for amino acids, it forms unstable isoindole derivatives that degrade within minutes, requiring automated in-needle derivatization. Furthermore, OPA struggles with sterically hindered
α
-methyl amines. 9-Fluorenylmethyl chloroformate (FMOC-Cl), however, reacts to form a highly stable carbamate. The bulky fluorenyl tag not only provides intense fluorescence but drastically increases lipophilicity, enabling strong retention and enhanced diastereomeric resolution on standard C18 columns.
Why HILIC over Reversed-Phase for MS/MS?
If analyzing the underivatized molecule via LC-MS/MS, standard C18 columns will result in the analyte eluting in the void volume alongside matrix salts, leading to severe ion suppression. HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. This creates an aqueous enriched layer on the stationary phase, retaining polar amino acids while enhancing electrospray ionization (ESI) desolvation efficiency[1].
Best suited for: API Quality Control, Release Testing, and High-Matrix Tolerance.
This protocol is designed as a self-validating system : it incorporates L-Norvaline as an Internal Standard (IS) and Adamantanamine to quench excess FMOC-Cl. If the IS peak area relative standard deviation (%RSD) exceeds 2.0%, it immediately flags a failure in the derivatization efficiency or injection mechanics.
Derivatization Protocol
Preparation: Prepare a 0.1 M borate buffer adjusted to pH 8.5. Prepare FMOC-Cl at 10 mM in anhydrous acetonitrile (ACN).
Spiking: To 100
μ
L of the sample/standard, add 10
μ
L of L-Norvaline IS solution (50
μ
g/mL).
Reaction: Add 100
μ
L of borate buffer and 100
μ
L of FMOC-Cl solution. Vortex for 10 seconds.
Incubation: Incubate at 40°C for 15 minutes. Causality: The elevated temperature overcomes the steric hindrance of the
α
-methyl group, ensuring >99% reaction yield.
Quenching: Add 50
μ
L of 20 mM Adamantanamine to react with excess FMOC-Cl, preventing the formation of FMOC-OH hydrolysis byproducts that co-elute with target peaks.
Dilution: Dilute with 640
μ
L of Mobile Phase A, vortex, and transfer to an HPLC vial.
Chromatographic Conditions
Column: C18, 150 x 4.6 mm, 3
μ
m particle size.
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.5).
Mobile Phase B: Acetonitrile / Methanol (80:20, v/v).
Flow Rate: 1.0 mL/min.
Detection: FLD (Excitation: 266 nm | Emission: 315 nm).
Table 1: RP-HPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
75
25
Initial
2.0
75
25
Linear
12.0
40
60
Linear
15.0
10
90
Linear
18.0
10
90
Hold
18.1
75
25
Linear
23.0
75
25
Re-equilibration
Method B: Direct HILIC-ESI-MS/MS Quantification
Best suited for: Pharmacokinetics (PK), Bioanalysis, and Trace-Level Quantification.
To ensure trustworthiness in complex biological matrices (e.g., plasma), this method utilizes the surrogate matrix approach and isotopic internal standards to correct for HILIC-specific matrix effects[1][2].
Sample Preparation (Protein Precipitation)
Transfer 50
μ
L of plasma sample to a microcentrifuge tube.
Add 150
μ
L of cold Acetonitrile containing 1% Formic Acid and the isotopically labeled internal standard (
13
C
6
,
15
N-Leucine).
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100
μ
L of the supernatant to an autosampler vial containing 100
μ
L of ACN to maintain a high organic ratio (critical for HILIC peak shape).
Chromatographic & MS/MS Conditions
Column: Amide-HILIC, 100 x 2.1 mm, 1.7
μ
m (Sub-2-micron for UHPLC).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Source: Electrospray Ionization in Positive Mode (ESI+).
Table 2: HILIC Gradient Program
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
0.0
5
95
1.0
5
95
5.0
40
60
6.5
40
60
6.6
5
95
10.0
5
95
Table 3: MS/MS MRM Transitions
Analyte
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Collision Energy (eV)
Purpose
(3S)-3-Hydroxy-2-methyl-L-norleucine
162.2
116.2
15
Quantifier (-H
2
O, -CO)
(3S)-3-Hydroxy-2-methyl-L-norleucine
162.2
99.1
22
Qualifier (-H
2
O, -COOH)
13
C
6
,
15
N-Leucine (IS)
139.2
93.1
18
Internal Standard
Method Validation & System Suitability
Both methods must adhere to strict System Suitability Testing (SST) before sample analysis. The following table summarizes the expected validation parameters based on ICH M10 guidelines.
Table 4: Validation Summary & SST Criteria
Parameter
Method A (RP-HPLC-FLD)
Method B (HILIC-MS/MS)
Linear Range
0.5 – 100
μ
g/mL
5.0 – 2000 ng/mL
Limit of Detection (LOD)
0.15
μ
g/mL
1.5 ng/mL
Precision (%RSD, n=6)
≤
1.5%
≤
4.5%
Accuracy (% Recovery)
98.0% – 102.0%
92.5% – 106.3%
SST: Tailing Factor (
Tf
)
≤
1.2
≤
1.5
SST: Diastereomeric Resolution
Rs≥1.5
(Baseline)
N/A (Chiral column required if needed)
Analytical Workflow Visualization
The following decision tree dictates the correct methodological pathway based on the sample matrix and sensitivity requirements.
Figure 1: Decision tree and workflow for (3S)-3-Hydroxy-2-methyl-L-norleucine quantification.
References
Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry.
Title: Optimization of Carob Products Preparation for Targeted LC-MS/MS Metabolomics Analysis.
High-Sensitivity LC-MS/MS Protocols for the Detection and Identification of (3S)-3-Hydroxy-2-methyl-L-norleucine and its Metabolites
An Application Guide for Researchers Abstract (3S)-3-Hydroxy-2-methyl-L-norleucine (HMN) is a non-proteinogenic β-hydroxy-α-amino acid found in several bioactive natural products.[1] Its unique structure presents signifi...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract
(3S)-3-Hydroxy-2-methyl-L-norleucine (HMN) is a non-proteinogenic β-hydroxy-α-amino acid found in several bioactive natural products.[1] Its unique structure presents significant analytical challenges for metabolic studies, which are crucial for understanding its efficacy, safety, and mechanism of action in drug development. This guide provides a comprehensive set of protocols for the robust detection, quantification, and identification of HMN and its potential metabolites from complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore strategies including sample preparation, chemical derivatization, and advanced mass spectrometry techniques, explaining the scientific rationale behind each methodological choice to ensure trustworthy and reproducible results.
Introduction: The Analytical Challenge
The analysis of novel amino acids like HMN and its metabolites is hampered by several intrinsic properties.[2] These molecules are typically:
Highly Polar: Resulting in poor retention on conventional reversed-phase (RP) liquid chromatography columns.
Low Molecular Weight: Placing them in a region of the mass spectrum often crowded with background noise.
Poor Ionization Efficiency: Limiting detection sensitivity in their native form.
Present at Low Concentrations: Metabolites are often found at trace levels in complex biological samples.
To overcome these challenges, a multi-faceted analytical strategy is required. This guide will detail two primary workflows: a targeted, quantitative approach using derivatization and a triple quadrupole mass spectrometer, and an untargeted, discovery-based approach using high-resolution mass spectrometry (HRMS) to identify novel metabolites.
Predicted Metabolic Pathways for HMN
A critical first step in developing a detection method is to anticipate the likely metabolic transformations of the parent compound. Based on established metabolic pathways for amino acids and hydroxylated xenobiotics, potential metabolites of HMN could be formed through:
Phase I Reactions (Functionalization):
Oxidation: The secondary alcohol at the C3 position could be oxidized to a ketone.
Decarboxylation: Removal of the carboxylic acid group.
Deamination: Removal of the primary amine.
Phase II Reactions (Conjugation):
Glucuronidation/Sulfation: The hydroxyl group is a prime target for conjugation to improve water solubility and excretion.
Amide Bond Formation: The carboxylic acid could be conjugated with endogenous molecules like glycine.
These predictions guide the search for metabolite masses in untargeted experiments.
Overall Analytical Workflow
A robust workflow is essential for reproducible results. The process involves careful sample preparation, chromatographic separation tailored to the analytes' properties, and sensitive mass spectrometric detection.
Caption: General workflow for HMN metabolite analysis.
Sample Preparation: Isolating Analytes from the Matrix
The goal of sample preparation is to extract the target amino acids from the complex biological matrix while removing interfering substances like proteins and salts.[3]
Protocol 4.1: Protein Precipitation (For Plasma, Serum, Cell Lysates)
This is a rapid method to remove the bulk of proteins.
Rationale: High concentrations of organic solvent disrupt the hydration shell of proteins, causing them to denature and precipitate. This simultaneously extracts small, soluble metabolites.
Step-by-Step Protocol:
Place 100 µL of sample (e.g., plasma) into a 1.5 mL microcentrifuge tube on ice.
Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of HMN).
Vortex vigorously for 1 minute.
Incubate at -20°C for 30 minutes to maximize protein precipitation.
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or the derivatization buffer.
Protocol 4.2: Solid-Phase Extraction (SPE) (For Urine or Complex Lysates)
SPE provides a more thorough cleanup and can be used to concentrate the analytes.
Rationale: Mixed-mode cation exchange (MCX) SPE columns are effective for retaining basic compounds like amino acids while allowing neutral and acidic interferences to be washed away.[3]
Step-by-Step Protocol:
Condition: Pass 1 mL of methanol followed by 1 mL of 0.1% formic acid in water through an MCX SPE cartridge.
Load: Load the pre-treated sample (e.g., diluted urine or the supernatant from protein precipitation).
Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
Wash 2: Wash with 1 mL of methanol to remove hydrophobic interferences.
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
Evaporate the eluate to dryness and reconstitute as described in Protocol 4.1, step 8.
Targeted Quantitative Analysis via Chemical Derivatization
For sensitive and robust quantification, especially on reversed-phase columns, derivatization is the method of choice.[4] The Waters AccQ•Tag™ chemistry, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is highly effective for primary and secondary amines.[5]
Rationale: The AQC reagent reacts with the amine group of HMN, attaching a hydrophobic and fluorescent 6-aminoquinoline tag. This has two major benefits:
Enhanced Chromatographic Retention: The derivatized analyte is significantly less polar, allowing for excellent separation on standard C18 columns.[6]
Increased MS Sensitivity: The tag is readily protonated, leading to a strong signal in positive ion electrospray ionization (ESI+). Critically, all AQC-derivatized amino acids produce a common, high-intensity fragment ion at m/z 171.09 upon collision-induced dissociation (CID), which is ideal for precursor ion scanning or multiple reaction monitoring (MRM) methods.[5][7]
Caption: AQC derivatization of HMN's primary amine.
Protocol 5.1: AQC Derivatization
Reconstitute the dried sample extract (from Section 4) in 20 µL of 20 mM HCl.
Add 60 µL of AccQ•Tag Ultra Borate Buffer. Vortex to mix.
Add 20 µL of freshly prepared AccQ•Tag Reagent (AQC dissolved in acetonitrile).
Vortex immediately for 1 minute.
Heat the vial at 55°C for 10 minutes.
The sample is now ready for LC-MS/MS analysis.
Table 1: LC-MS/MS Parameters for Targeted Analysis of AQC-Derivatized HMN
Parameter
Setting
LC System
UPLC System
Column
Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
45°C
Injection Volume
2 µL
Gradient
Time (min)
0.0
0.5
8.0
9.0
10.0
10.1
12.0
MS System
Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP, Waters Xevo TQ-S)
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.0 kV
Source Temperature
150°C
Desolvation Temperature
500°C
Acquisition Mode
Multiple Reaction Monitoring (MRM)
Table 2: Hypothetical MRM Transitions for AQC-Derivatized HMN and Metabolites
Untargeted Metabolite Identification with High-Resolution MS
To discover novel or unexpected metabolites, an untargeted approach using a high-resolution instrument like a Q-TOF or Orbitrap is necessary.[8][9][10] This workflow typically analyzes underivatized samples to avoid derivatization artifacts and to detect metabolites that may not have a primary amine.
Rationale: HRMS provides highly accurate mass measurements (<5 ppm error), which allows for the confident prediction of elemental formulas for unknown compounds. Subsequent MS/MS fragmentation experiments then provide structural clues for identification.[10]
Protocol 6.1: HILIC Separation for Underivatized Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating polar compounds like HMN and its metabolites in their native form.[11]
Table 3: LC-HRMS Parameters for Untargeted Analysis
Parameter
Setting
LC System
UPLC/HPLC System
Column
Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A
10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B
10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water
Flow Rate
0.5 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient
Time (min)
0.0
8.0
9.0
10.0
10.1
12.0
MS System
Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode
ESI Positive
Mass Range
m/z 70 - 1000
Acquisition Mode
Data-Dependent Acquisition (DDA): Full MS1 scan followed by MS2 scans on the top 3-5 most intense ions
Collision Energy
Ramped (e.g., 15-40 eV)
Data Analysis Workflow
Caption: Data analysis workflow for untargeted metabolomics.
Conclusion
The successful analysis of (3S)-3-Hydroxy-2-methyl-L-norleucine and its metabolites requires a tailored mass spectrometry strategy. For high-throughput, sensitive quantification of the parent drug and known metabolites, a targeted LC-MS/MS method on a triple quadrupole instrument following AQC derivatization is highly recommended. For the discovery and structural elucidation of novel metabolites, an untargeted approach using HILIC separation coupled to a high-resolution mass spectrometer is the most powerful technique. By carefully selecting and validating these protocols, researchers can gain crucial insights into the metabolic fate of this important non-proteinogenic amino acid.
References
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Center for Biotechnology Information. [Link]
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. [Link]
Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed. [Link]
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing. [Link]
Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI. [Link]
Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. [Link]
Sample preparation for Amino Acid Analaysis. Bio-Synthesis. [Link]
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. [Link]
Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. OPUS at UTS. [Link]
A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]
Unlocking Precision in Peptide Metabolite Identification for Next-Gen Drug Development. LinkedIn. [Link]
MS2. Detailed protocol for the metabolomics analyses. ResearchGate. [Link]
LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. National Center for Biotechnology Information. [Link]
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. SpringerLink. [Link]
A 7-step protocol for characterizing unknown metabolites using untargeted metabolomics. OSTI.gov. [Link]
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. National Center for Biotechnology Information. [Link]
Mass spectrometry (MS)-based metabolomics analyses for fecal samples. Protocols.io. [Link]
Protocols for Metabolomic Analyses to Assess Changes in Central Carbon Metabolism from Neural Tissue. SpringerLink. [Link]
Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. National Center for Biotechnology Information. [Link]
Liquid chromatography techniques for (3S)-3-Hydroxy-2-methyl-L-norleucine isolation
An Application Guide: High-Performance Liquid Chromatography (HPLC) Strategies for the Isolation of (3S)-3-Hydroxy-2-methyl-L-norleucine Introduction: The Analytical Challenge of a Unique Amino Acid (3S)-3-Hydroxy-2-meth...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide:
High-Performance Liquid Chromatography (HPLC) Strategies for the Isolation of (3S)-3-Hydroxy-2-methyl-L-norleucine
Introduction: The Analytical Challenge of a Unique Amino Acid
(3S)-3-Hydroxy-2-methyl-L-norleucine is a non-proteinogenic β-hydroxy-α-amino acid that appears as a key structural motif in a variety of bioactive natural products.[1] Its unique structure, featuring two stereocenters, a hydroxyl group, and the classic zwitterionic amino acid backbone, makes it a valuable chiral building block in synthetic chemistry.[2] However, these same features present a significant challenge for its isolation and purification.
The molecule's high polarity, conferred by the hydroxyl, amine, and carboxylic acid groups, often leads to poor retention on traditional reversed-phase (RP) chromatography columns.[3][4] Furthermore, its existence as one of four possible stereoisomers necessitates chromatographic techniques capable of high-resolution chiral separations to isolate the desired (3S, 3S) configuration from its diastereomers.
This guide provides a detailed exploration of three robust liquid chromatography techniques for the successful isolation of (3S)-3-Hydroxy-2-methyl-L-norleucine from complex matrices such as synthetic reaction mixtures or natural product extracts. We will delve into the mechanistic basis for each technique, provide detailed starting protocols, and discuss the rationale behind key experimental choices.
Part 1: Physicochemical Properties & Chromatographic Implications
Understanding the analyte's properties is the foundation of effective method development. The structure of (3S)-3-Hydroxy-2-methyl-L-norleucine dictates its behavior in a chromatographic system.
Property
Value / Description
Chromatographic Implication
Molecular Formula
C₇H₁₅NO₂
Influences detector response, particularly with mass spectrometry.
Standard molecular weight for HPLC-UV or HPLC-MS detection.
Polarity
High
Poor retention in Reversed-Phase (RP) HPLC. Excellent candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]
Functional Groups
-COOH, -NH₂, -OH
Zwitterionic nature allows for separation by Ion-Exchange Chromatography (IEX).[6] The hydroxyl group increases polarity.
pKa (estimated)
Carboxyl Group: ~2.3, Amino Group: ~9.7
The molecule's net charge is highly dependent on pH, which is the primary control parameter in IEX.[6][7]
Stereochemistry
Two chiral centers (C2 and C3)
Requires chiral chromatography or an achiral method capable of separating diastereomers for stereoisomeric purity.
Part 2: Pre-Chromatographic Sample Preparation
The goal of sample preparation is to remove particulates and interfering compounds that could damage the HPLC column or co-elute with the target analyte. The choice of method depends on the sample source.
Protocol 1: General Sample Cleanup for Synthetic Mixtures
This protocol is suitable for crude reaction mixtures where the target analyte is a major component.
Solubilization: Dissolve the crude sample in a solvent that ensures complete solubility but is weak in the context of the intended chromatographic method. For HILIC, a mixture of 80:20 Acetonitrile:Water is a good starting point. For IEX, the column loading buffer is ideal.
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter (PTFE for organic solvents, or Nylon for aqueous solutions) to remove any particulate matter.
Initial Assessment: Inject a small, analytical-scale amount of the filtered sample to determine the purity profile and the approximate concentration of the target analyte before proceeding to preparative scale.
For more complex samples like cell lysates or natural product extracts, a preliminary SPE cleanup is highly recommended to remove salts, pigments, and other impurities.[8][9]
SPE Cartridge Selection: A mixed-mode cation exchange SPE cartridge is often effective for isolating amino acids.
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.
Equilibration: Equilibrate the cartridge with a low pH buffer (e.g., 0.1 M formic acid) to ensure the amino group of the analyte is protonated (positive charge).
Loading: Load the acidified sample onto the cartridge.
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to elute non-polar impurities, followed by the equilibration buffer to remove salts.
Elution: Elute the target analyte using a basic solution (e.g., 5% ammonium hydroxide in 50:50 methanol:water). The high pH deprotonates the amino group, releasing it from the sorbent.
Drying & Reconstitution: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried residue in the mobile phase for the subsequent HPLC step.
Part 3: Chromatographic Isolation Strategies
We present three primary strategies for the isolation of (3S)-3-Hydroxy-2-methyl-L-norleucine. The optimal choice depends on the specific separation challenge (e.g., purity requirement, presence of stereoisomers).
A. Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation: HILIC is the premier technique for retaining and separating highly polar compounds that are unretained in reversed-phase.[5][10][11] The mechanism involves the partitioning of the polar analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., silica, amide, diol).[12] Elution is achieved by increasing the concentration of the aqueous component (the strong solvent) in the mobile phase.
Causality in Method Design:
Stationary Phase: An amide- or diol-bonded phase is chosen for its excellent selectivity and stability for polar compounds like amino acids. These phases offer robust hydrogen bonding interactions.[13]
Mobile Phase: A high percentage of acetonitrile is used to ensure retention in HILIC mode. A volatile buffer like ammonium formate is used to maintain a stable pH and ensure compatibility with mass spectrometry and easy removal during post-purification.[4]
Protocol 3: HILIC Isolation
Parameter
Recommended Condition
Rationale
Column
Amide- or Diol-based HILIC Column (e.g., 250 x 10 mm, 5 µm)
Provides polar interaction sites for retaining the analyte.
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
Aqueous component, acts as the strong eluting solvent.
Mobile Phase B
90:10 Acetonitrile:Mobile Phase A
Organic component, promotes retention.
Gradient
95% B to 60% B over 20 minutes
Gradually increases eluting strength to resolve compounds.
Flow Rate
4.0 mL/min (for 10 mm ID column)
Adjust based on column dimension to maintain optimal linear velocity.
Column Temp.
30 °C
Improves peak shape and ensures reproducible retention times.
Detection
UV at 205 nm or CAD/ELSD/MS
Amino acids have poor UV chromophores; Charged Aerosol Detection (CAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) are more universal.[14]
Injection Volume
100 - 500 µL (dependent on concentration)
Maximize loading without compromising peak shape.
B. Chiral Chromatography
Principle of Separation: When a sample contains multiple stereoisomers (diastereomers or enantiomers), a chiral stationary phase (CSP) is required for separation. These phases create transient, diastereomeric complexes with the analytes, leading to different retention times. For underivatized amino acids, macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are highly effective.[15] Diastereomers, having different physical properties, can sometimes be separated on achiral phases like HILIC or C18, but a CSP provides a more direct and often more effective solution.[16]
Causality in Method Design:
Stationary Phase: A teicoplanin-based CSP is selected due to its proven ability to resolve a wide range of underivatized amino acids via multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance.
Mobile Phase: A polar organic mode (using methanol or ethanol with a small amount of acid/base modifier) is often used. The modifiers control the ionization state of both the analyte and the stationary phase, which is critical for achieving selectivity.
Protocol 4: Chiral HPLC Isolation
Parameter
Recommended Condition
Rationale
Column
Teicoplanin-based Chiral Column (e.g., Astec CHIROBIOTIC T, 250 x 10 mm, 5 µm)
Provides stereospecific interactions necessary for separation.
Polar organic mode. The acid and base modifiers improve peak shape by reducing secondary interactions.
Elution Mode
Isocratic
Isocratic elution often provides the best resolution in chiral chromatography.
Flow Rate
3.5 mL/min (for 10 mm ID column)
Adjust for optimal efficiency on the specific column.
Column Temp.
25 °C
Temperature can significantly affect chiral recognition; maintaining a stable temperature is critical.
Detection
UV at 210 nm or MS
As previously noted, MS or other mass-based detectors are superior for this analyte.
Injection Volume
50 - 200 µL
Smaller injection volumes are often needed to prevent peak broadening in chiral separations.
C. Ion-Exchange Chromatography (IEX)
Principle of Separation: IEX separates molecules based on their net charge. It is a classic and highly effective technique for purifying amino acids.[6][17] A cation-exchange column contains negatively charged functional groups. At a low pH (e.g., pH < 2), the carboxylic acid group of the analyte is neutral and the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. This allows it to bind to the column. Elution is then achieved by increasing the pH (which neutralizes the amino group) or by increasing the salt concentration of the mobile phase (the salt counter-ions compete for binding sites).[7][18]
Causality in Method Design:
Stationary Phase: A strong cation-exchange (SCX) resin is used for its ability to remain charged over a wide pH range, providing robust binding.
Mobile Phase: Simple buffers are used to control pH precisely. A salt gradient (e.g., NaCl or KCl) is a very common and effective way to elute bound analytes in order of their charge density.
20 mM Sodium Phosphate, pH 2.5 (Loading/Wash Buffer)
Low pH ensures the analyte has a net positive charge and binds to the column.
Mobile Phase B
20 mM Sodium Phosphate + 1.0 M NaCl, pH 2.5 (Elution Buffer)
High salt concentration competes with the analyte for binding sites, causing elution.
Gradient
0% B to 100% B over 30 minutes
A linear salt gradient provides good resolution of bound species.
Flow Rate
Dependent on column size (e.g., 5-10 mL/min)
Set according to manufacturer recommendations for the preparative column.
Detection
UV at 210 nm or Conductivity
Conductivity detection is useful for monitoring the salt gradient.
Post-Processing
Collected fractions will be high in salt and require desalting.
Desalting is a critical step after IEX before the final product can be obtained.
Conclusion and Recommendations
The isolation of (3S)-3-Hydroxy-2-methyl-L-norleucine is a multi-faceted challenge that can be effectively addressed with modern liquid chromatography.
For high-purity isolation from a relatively clean mixture , HILIC is often the most direct and efficient method, offering excellent retention and resolution for this polar analyte without the need for post-purification desalting.
When the primary challenge is separating the target (3S,3S) stereoisomer from its diastereomers , Chiral Chromatography on a teicoplanin-based CSP is the most powerful and specific tool.
For large-scale purification from highly impure or complex matrices , Ion-Exchange Chromatography provides a high-capacity, robust initial capture step, though it necessitates a subsequent desalting step.
In many cases, an orthogonal, two-step purification strategy may be optimal. For example, an initial capture and partial purification using IEX, followed by a final polishing and stereoisomer separation step using Chiral HPLC or HILIC, would yield a final product of exceptionally high chemical and stereochemical purity.
References
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Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link]
Phenomenex Inc. (2016). HILIC Explained: What It Is & How It Works. Available at: [Link]
Stoll, B., & Hennessey, T. M. (1995). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 225(1), 122-127. Available at: [Link]
Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Available at: [Link]
PubMed. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Available at: [Link]
Springer Nature Experiments. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Available at: [Link]
Tripet, B. P., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 904, 113-121. Available at: [Link]
Kalli, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 6393–6405. Available at: [Link]
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]
Bio-Rad. (n.d.). Anion Exchange Chromatography. Available at: [Link]
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
Google Patents. (n.d.). US5279744A - Method for purification of an amino acid using ion exchange resin.
Frontiers. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Available at: [Link]
JoVE. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Available at: [Link]
ResearchGate. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Available at: [Link]
MDPI. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Available at: [Link]
PubMed. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Available at: [Link]
Application Note: Protocol for the Scale-Up Synthesis of (3S)-3-Hydroxy-2-methyl-L-norleucine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Executive Summary & Rationale The synthesis of non-proteinogenic α -alkyl- β -hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Scale-Up Guide
Executive Summary & Rationale
The synthesis of non-proteinogenic
α
-alkyl-
β
-hydroxy amino acids, such as (3S)-3-Hydroxy-2-methyl-L-norleucine (CAS 755742-08-6) , presents a significant synthetic challenge. The molecule possesses two adjacent stereocenters (C2 and C3), a sterically congested
α
-quaternary carbon, and is prone to racemization or dehydration under harsh conditions.
To overcome these challenges during laboratory scale-up, this protocol leverages Seebach’s Self-Regeneration of Stereocenters (SRS) methodology . By converting L-alanine into a chiral oxazolidinone auxiliary, the original C2 stereocenter is temporarily "stored" in the acetal linkage. Subsequent enolization and aldol addition with butanal (butyraldehyde) allow for the stereoselective construction of the
β
-hydroxy center.
Causality in Experimental Design:
Standard lithium enolates of oxazolidinones often yield poor diastereoselectivity at the newly formed carbinol center due to a loose transition state. To enforce strict facial selectivity, this protocol mandates the transmetallation of the lithium enolate to a titanium(IV) enolate . Titanium forms a highly organized, tightly bound Zimmerman-Traxler transition state, strongly favoring the desired anti-aldol adduct (2S, 3S) . Furthermore, we replace traditional harsh acidic hydrolysis with a mild, two-step deprotection sequence to prevent the dehydration of the
β
-hydroxy group.
Synthetic Workflow & Pathway
Figure 1: Synthetic workflow for (3S)-3-Hydroxy-2-methyl-L-norleucine via Seebach's SRC.
Step-by-Step Scale-Up Methodologies
Phase 1: Preparation of the Chiral Oxazolidinone Auxiliary
Objective: Convert L-alanine into (2S, 4S)-3-(Benzyloxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one.
Imine Formation & Cyclization: Suspend L-alanine (1.0 eq) in a mixture of pentane and CH₂Cl₂ (4:1 v/v). Add pivalaldehyde (1.2 eq) and a catalytic amount of trifluoroacetic acid (TFA, 0.05 eq).
Water Removal: Reflux the mixture using a Dean-Stark apparatus for 24 hours until water evolution ceases. This forms the intermediate Schiff base and drives the cyclization.
N-Protection: Cool the reaction mixture to 0 °C. Sequentially add triethylamine (1.5 eq) and benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes.
Isolation: Stir at room temperature for 12 hours. Quench with water, extract with CH₂Cl₂, and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
Self-Validating Step (IPC): Crystallize the crude product from hexane/ethyl acetate. The desired cis-(2S, 4S)-diastereomer preferentially crystallizes. Verify via ¹H NMR: the tert-butyl protons and the C4-methyl protons must show a strong NOESY correlation, confirming the cis relationship.
Phase 2: Asymmetric Aldol Addition via Titanium Enolate
Objective: Stereoselective C-C bond formation to establish the (3S)-hydroxyl center.
Enolization: In a flame-dried, argon-purged cryogenic reactor, dissolve the pure oxazolidinone (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C.
Lithiation: Add a freshly prepared solution of Lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 40 minutes at -78 °C to ensure complete enolization.
Transmetallation (Critical Step): Add Chlorotitanium triisopropoxide (ClTi(O-iPr)₃, 1.15 eq) dropwise. The solution will transition to a deep yellow/orange color. Stir for 60 minutes at -78 °C. Mechanistic note: This step tightens the transition state, preventing the formation of the undesired syn-aldol isomer.
Electrophilic Addition: Add freshly distilled butanal (1.5 eq) dropwise. Maintain the reaction at -78 °C for exactly 3 hours.
Quench & Extraction: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove titanium salts, extract with diethyl ether, dry over MgSO₄, and concentrate.
Self-Validating Step (IPC): Analyze the crude mixture via Chiral HPLC. A Diastereomeric Ratio (dr) of >95:5 is expected. Purify via flash column chromatography (silica gel) to isolate the pure (2S, 3S)-aldol adduct.
Phase 3: Mild Deprotection and Isolation
Objective: Cleave the auxiliary and protecting groups without inducing
β
-dehydration.
Hydrogenolysis of Cbz: Dissolve the purified aldol adduct in methanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to yield the N-unprotected oxazolidinone.
Lactone Hydrolysis: Dissolve the intermediate in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Avoid heating to prevent E1cB elimination of the
β
-hydroxyl group.
Purification: Extract the aqueous layer with diethyl ether to remove the liberated pivalaldehyde.
Isoelectric Precipitation: Carefully adjust the pH of the aqueous layer to ~6.0 using 1M HCl. The free amino acid, (3S)-3-Hydroxy-2-methyl-L-norleucine , will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under high vacuum.
Quantitative Data & Scale-Up Metrics
The following table summarizes the process metrics observed during the scale-up of this protocol from discovery scale (10 g) to pilot scale (500 g). The titanium-mediated aldol step demonstrates excellent scalability with minimal degradation of stereocontrol.
Scale (Starting Material)
Phase 1 Yield (Oxazolidinone)
Phase 2 Yield (Aldol Adduct)
Phase 3 Yield (Deprotection)
Overall Process Yield
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee)
10 g
88%
85%
92%
68.8%
>98:2
>99%
100 g
86%
82%
90%
63.4%
97:3
>99%
500 g
85%
78%
88%
58.3%
95:5
>99%
Table 1: Scale-up metrics and stereochemical purity profiles. Minor drops in Phase 2 yield at the 500 g scale are attributed to localized exothermic micro-environments during the butanal addition, highlighting the need for strict cryogenic flow control at larger scales.
References
Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English.
URL: [Link]
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews.
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting (3S)-3-Hydroxy-2-methyl-L-norleucine Asymmetric Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific bottlenecks encountered during the asymmetric synthesis of (3S)-3-Hydroxy-2-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific bottlenecks encountered during the asymmetric synthesis of (3S)-3-Hydroxy-2-methyl-L-norleucine.
This target is a highly specialized
α
-alkyl-
β
-hydroxy amino acid characterized by a hydroxyl group at the C3 position and a methyl group at the C2 position[1]. Constructing its adjacent quaternary (C2) and tertiary (C3) stereocenters is synthetically demanding. The most robust methodologies rely on the asymmetric aldol addition of an alanine enolate equivalent to butanal (butyraldehyde) using either chiral Ni(II) complexes[2] or chiral oxazinanone auxiliaries[3].
Fig 1. Optimized synthetic workflow for asymmetric aldol synthesis.
Root Cause Analysis of Yield Attrition
The aldol reaction of an
α
-substituted enolate with an aliphatic aldehyde is thermodynamically challenging. The steric bulk at the quaternary C2 center shifts the equilibrium toward the starting materials. Consequently, the primary cause of low yield is the retro-aldol reaction , which occurs rapidly during aqueous workup if the aldolate intermediate is not properly stabilized or trapped[4].
Troubleshooting FAQs
Q1: I am recovering mostly unreacted starting material and butanal. Is my enolization failing?A1: Enolization is rarely the failure point. Both Ni(II)-Ala complexes and oxazinanones enolize quantitatively with bases like KOH/MeOH or LDA[2][3]. The actual culprit is the retro-aldol cleavage during the quench.
Causality & Solution: Aliphatic aldolates are highly unstable. To prevent reversion, you must trap the alkoxide in situ (e.g., using TMSCl) or perform a rapid, cold acidic quench. Alternatively, transmetalating to a titanium enolate (using TiCl
4
) forms a tight, stable chelate that resists retro-aldol cleavage[3].
Q2: My overall yield is acceptable, but the diastereomeric ratio (syn:anti) at C3 is nearly 1:1. How do I improve facial selectivity?A2: Poor diastereoselectivity indicates a loose, open transition state during the carbon-carbon bond formation.
Causality & Solution: If using an oxazinanone auxiliary, the lithium enolate may not provide sufficient facial bias. Switch to a magnesium or titanium enolate. The addition of MgBr
2⋅
OEt
2
or TiCl
4
enforces a rigid Zimmerman-Traxler closed transition state, which dramatically enhances the syn/anti ratio[3]. If using catalytic chiral ammonium salts, be aware that aliphatic aldehydes inherently yield lower enantioselectivities compared to aryl aldehydes[5].
Q3: The aldol adduct looks perfect by NMR, but my yield plummets and I see epimerization at C2 during the final deprotection step. Why?A3:α
-Alkyl-
β
-hydroxy amino acids are highly sensitive to harsh hydrolysis conditions.
Causality & Solution: Strong aqueous acids or prolonged heating will trigger retro-aldol cleavage before the auxiliary is removed. For Ni(II) complexes, utilize mild acidic decomplexation (e.g., 3 N HCl in MeOH at 50°C)[2]. For oxazinanones, gem-dimethyl substitution at C6 facilitates exclusive exocyclic cleavage upon mild hydrolysis (LiOH/H
2
O
2
), preserving the delicate C2 stereocenter[3].
Fig 2. Decision tree for troubleshooting low yield and diastereoselectivity.
Causality: An excess of butanal drives the thermodynamically unfavorable aldol equilibrium forward and compensates for minor aldehyde self-condensation.
Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor by TLC until the red spot of the starting complex disappears.
Cold Quench (Critical Step): Pour the reaction mixture directly into a vigorously stirred solution of 5% aqueous acetic acid (50 mL) at 0°C.
Causality: The rapid, cold neutralization protonates the aldolate instantly, shutting down the retro-aldol pathway.
Isolation: Extract the resulting green/blue aqueous mixture with CH
2
Cl
2
(3 x 20 mL). Dry over Na
2
SO
4
and concentrate to yield the diastereomerically pure aldol adduct.
Decomplexation: Reflux the adduct in 3 N HCl/MeOH for 2 hours to liberate (3S)-3-Hydroxy-2-methyl-L-norleucine and recover the chiral ligand.
Quantitative Data Presentation
Table 1: Comparison of Asymmetric Aldol Strategies for
α
-Alkyl-
β
-Hydroxy Amino Acids
Strategy
Chiral Source
Typical Yield
dr (syn:anti)
ee
Key Advantage
Major Limitation
Ni(II)-BPB Complex
(S)-BPB Ligand
65-80%
> 95:5
> 98%
Highly crystalline intermediates, visual color cues
Lower dr for aliphatic aldehydes, prone to retro-aldol
References[4] Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. nih.gov. URL[5] Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. acs.org. URL[1] (3S)-3-Hydroxy-2-methyl-L-norleucine - EvitaChem. evitachem.com. URL[3] Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. nih.gov. URL[2] Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. researchgate.net. URL
Improving solubility of (3S)-3-Hydroxy-2-methyl-L-norleucine in organic solvents
Technical Support Center: (3S)-3-Hydroxy-2-methyl-L-norleucine Solubility Welcome to the technical support guide for (3S)-3-Hydroxy-2-methyl-L-norleucine. This resource is designed for researchers, chemists, and formulat...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (3S)-3-Hydroxy-2-methyl-L-norleucine Solubility
Welcome to the technical support guide for (3S)-3-Hydroxy-2-methyl-L-norleucine. This resource is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with dissolving this unique non-proteinogenic amino acid in organic solvents. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Molecule: Why is Solubility a Challenge?
(3S)-3-Hydroxy-2-methyl-L-norleucine possesses a combination of functional groups that dictate its solubility behavior:
Zwitterionic Nature : Like other amino acids, it has a carboxylic acid group (-COOH) and an amino group (-NH2). In its solid state and near its isoelectric point, it exists as a zwitterion (a molecule with both a positive and a negative charge), making it behave like a salt.[1][2] This ionic character leads to strong intermolecular forces (ionic interactions, hydrogen bonding) that are difficult for many organic solvents to overcome.[2][3]
Polarity : The presence of the carboxylic acid, amino, and hydroxyl (-OH) groups makes the molecule highly polar.
Alkyl Chain : The methyl and propyl groups contribute some non-polar character, but the influence of the polar and ionic groups dominates.
This structure explains why it is generally soluble in water but presents significant challenges in less polar organic solvents.[3][4] The key to improving its solubility lies in disrupting the strong intermolecular forces of the zwitterionic form.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during solubilization experiments in a question-and-answer format.
Q1: My (3S)-3-Hydroxy-2-methyl-L-norleucine is completely insoluble in my non-polar solvent (e.g., hexane, toluene, dichloromethane). What should I do?
Root Cause: You are observing the classic principle of "like dissolves like."[5] Non-polar solvents lack the ability to form hydrogen bonds or stabilize the charged groups of the zwitterionic amino acid. The energy required to break the strong bonds within the crystalline structure of the amino acid is far greater than the energy gained from weak interactions with the non-polar solvent.
Solutions:
Change Solvent Class: The most direct solution is to switch to a more polar solvent. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent starting points. Polar protic solvents like methanol or ethanol can also be effective, though often to a lesser extent than DMSO.
pH Modification (Salt Formation): If you must use a less polar solvent, converting the zwitterion into a true salt is the most effective strategy.[4][6] This is a fundamental technique for increasing the solubility of ionizable compounds.[5]
To increase solubility in moderately polar or non-polar solvents: Add a non-aqueous acid (e.g., HCl in dioxane) to protonate the carboxylate group, forming a cationic ammonium salt.
To increase solubility in more polar, protic solvents: Add a non-aqueous base (e.g., triethylamine) to deprotonate the ammonium group, forming an anionic carboxylate salt.[7]
Co-Solvent System: If a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can be used.[8] For example, starting with a small amount of DMSO to dissolve the compound and then slowly adding your desired less-polar solvent can sometimes maintain solubility.
Q2: I'm seeing partial solubility in a polar aprotic solvent (e.g., acetonitrile, acetone), but I need a higher concentration. How can I improve this?
Root Cause: While these solvents are polar, they may not be sufficiently effective at solvating the zwitterion to achieve high concentrations. The intermolecular forces of the solute are still dominant.
Solutions:
Heating: Gently warming the mixture can provide the energy needed to break the solute-solute interactions, increasing solubility. Be cautious and ensure the solvent's boiling point is not exceeded and that the compound is stable at the tested temperature.
pH Modification: As in the previous question, converting the zwitterion to a salt form will significantly enhance solubility. Even in polar aprotic solvents, this is a powerful technique.[4][6]
Use of Co-solvents: Adding a small percentage of a stronger polar solvent like DMSO or water can dramatically increase solubility in solvents like acetonitrile.[8]
Q3: My compound dissolves with heating, but it precipitates or "crashes out" of solution upon cooling. How can I create a stable solution?
Root Cause: This indicates that you have created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that specific solvent, and at room temperature, the concentration is above its solubility limit.
Solutions:
Formulate a Co-Solvent System: The goal is to find a solvent mixture where the compound is sufficiently soluble at room temperature. This often involves systematically testing different ratios of a "good" solvent (one in which the compound is highly soluble, e.g., DMSO) and a "poor" or "anti-solvent" (the one from which it is crashing out).[9]
pH Modification: Creating a salt form of the compound often leads to a much higher intrinsic solubility at room temperature, preventing precipitation upon cooling.[4][6]
Use of Surfactants or Solubility Enhancers: For specific applications, adding a small amount of a suitable surfactant can help to keep the compound in solution by forming micelles.[5]
Section 3: Key Methodologies & Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured approach to identifying a suitable solvent.
Objective: To quickly assess the solubility of (3S)-3-Hydroxy-2-methyl-L-norleucine in a range of common organic solvents.
Materials:
(3S)-3-Hydroxy-2-methyl-L-norleucine
Vials (e.g., 2 mL glass vials)
Vortex mixer
Selection of solvents (see Table 1)
Procedure:
Weigh 1-2 mg of the compound into separate, labeled vials.
Add 100 µL of a solvent to the first vial.
Vortex the vial vigorously for 30-60 seconds.
Visually inspect for dissolution against a dark background.
If not dissolved, add another 100 µL of solvent and repeat vortexing. Continue this process up to a total volume of 1 mL.
Record the approximate concentration at which dissolution occurs (e.g., >10 mg/mL, 1-2 mg/mL, insoluble).
Repeat for all selected solvents.
If solubility is poor at room temperature, gently warm the vials that show partial solubility to assess the effect of temperature.
Solvent
Class
Polarity Index
Boiling Point (°C)
Expected Suitability
Hexane
Non-polar
0.1
69
Very Low
Toluene
Non-polar
2.4
111
Very Low
Dichloromethane (DCM)
Polar Aprotic
3.1
40
Low
Tetrahydrofuran (THF)
Polar Aprotic
4.0
66
Moderate to Low
Ethyl Acetate (EtOAc)
Polar Aprotic
4.4
77
Moderate to Low
Acetone
Polar Aprotic
5.1
56
Moderate
Acetonitrile (ACN)
Polar Aprotic
5.8
82
Moderate
Methanol (MeOH)
Polar Protic
5.1
65
Good
Ethanol (EtOH)
Polar Protic
4.3
78
Good
Dimethylformamide (DMF)
Polar Aprotic
6.4
153
Excellent
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
189
Excellent
Table 1: Properties of common organic solvents for initial screening.
Protocol 2: pH Modification for Solubility Enhancement
This protocol details how to convert the zwitterionic amino acid into a more soluble salt form.
Objective: To increase the solubility of (3S)-3-Hydroxy-2-methyl-L-norleucine in a target organic solvent by forming its hydrochloride (HCl) or triethylamine (TEA) salt.
Workflow Diagram:
Caption: Workflow for acidic and basic pH modification to enhance solubility.
Procedure:
Suspension: Suspend a known amount of (3S)-3-Hydroxy-2-methyl-L-norleucine in your chosen organic solvent (e.g., THF or DCM) at the desired final concentration.
Reagent Addition:
For Acidic Salt (Cationic Form): While stirring, add 1.1 molar equivalents of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise. This will protonate the carboxylate group.
For Basic Salt (Anionic Form): While stirring, add 1.1 molar equivalents of a neat organic base, such as triethylamine (TEA). This will deprotonate the ammonium group.
Equilibration: Stir the mixture at room temperature for 15-30 minutes.
Observation: Observe the mixture. Complete dissolution indicates successful salt formation and solubilization. If the solid remains, gentle warming may be applied.
Section 4: Frequently Asked Questions (FAQs)
Q: How does the structure of (3S)-3-Hydroxy-2-methyl-L-norleucine differ from proteinogenic amino acids like leucine, and how does this affect solubility?A: (3S)-3-Hydroxy-2-methyl-L-norleucine is a non-proteinogenic, modified amino acid. Compared to its isomer leucine, it has a straight alkyl chain (norleucine) and an additional hydroxyl (-OH) group. This hydroxyl group increases the molecule's polarity and its capacity for hydrogen bonding, generally making it even less soluble in non-polar organic solvents than standard amino acids like leucine.[10]
Q: Can I use a strong aqueous acid or base to adjust the pH?A: While this is a standard technique for aqueous solutions, adding water to an organic solvent system can drastically change its properties and may not be desirable for many chemical reactions (e.g., if water-sensitive reagents are used). It is generally preferable to use non-aqueous acids (like HCl in dioxane) or organic bases (like triethylamine) to minimize water content.
Q: Will forming a salt of my compound interfere with my downstream application?A: Yes, this is a critical consideration. If your subsequent reaction is sensitive to acid or base, the salt form may not be suitable. For example, using a triethylamine salt will make the solution basic. If your goal is purification by chromatography, the salt form may stick to silica gel.[11] In such cases, you might need to neutralize the solution or use an alternative solubilization method like a co-solvent system.
Q: Are there any predictive models for solubility?A: Yes, computational tools exist that can predict the intrinsic solubility of peptides and modified amino acids.[12] Methods like SAFT-γ Mie can model the solubility of amino acids as a function of pH and in mixed-solvent systems.[3][10][13] While these models provide excellent guidance, empirical testing as described in Protocol 1 remains essential for confirmation in a specific system.
Section 5: Visualizing the Mechanism
The core strategy for dissolving this molecule in organic solvents is to disrupt its zwitterionic state.
Caption: The effect of pH on the ionization state and solubility of the amino acid.
References
Sormanni, P., et al. (2022). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Portfolio. Available at: [Link]
Lazzús, J. A. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Lazzús, J. A. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. PMC. Available at: [Link]
Lazzús, J. A. (n.d.). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Imperial Spiral. Available at: [Link]
Altun, S., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]
Chakraborty, A., et al. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. Available at: [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]
Königsberger, E., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Tanford, C., & Nozaki, Y. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available at: [Link]
Quora (2024). Is the solubility of amino acids affected by their pH levels?. Quora. Available at: [Link]
University of Rochester (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Available at: [Link]
ResearchGate (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
Avdeef, A. (2021). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at: [Link]
LibreTexts (2022). 26.2: Structures of Amino Acids. Chemistry LibreTexts. Available at: [Link]
Blesic, M., et al. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available at: [Link]
Hu, R., et al. (2025). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. MDPI. Available at: [Link]
IJMDSR (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
LibreTexts (2022). Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
PubMed (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]
Advances in Engineering (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Available at: [Link]
ResearchGate (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. ResearchGate. Available at: [Link]
Optimizing chiral HPLC separation conditions for (3S)-3-Hydroxy-2-methyl-L-norleucine
Welcome to the Technical Support Center for the chiral chromatographic analysis of (3S)-3-Hydroxy-2-methyl-L-norleucine . As a highly substituted, non-proteinogenic amino acid, this molecule presents a unique triad of an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chiral chromatographic analysis of (3S)-3-Hydroxy-2-methyl-L-norleucine .
As a highly substituted, non-proteinogenic amino acid, this molecule presents a unique triad of analytical challenges:
Steric Hindrance: The
α
-methyl group restricts the rotational freedom and nucleophilicity of the primary amine.
Secondary Interactions: The
β
-hydroxyl group introduces complex hydrogen-bonding dynamics.
Optical Invisibility: The lack of a native chromophore renders standard UV detection (e.g., 210 nm) highly susceptible to baseline drift and mobile phase interference.
This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you achieve baseline resolution (
Rs>2.0
) of its stereoisomers.
Separation Strategy & Workflow
The decision to use direct or indirect chiral separation depends entirely on your laboratory's detector capabilities.
Decision matrix for selecting the optimal chiral HPLC workflow based on detector availability.
Core Methodologies
Protocol A: Direct Separation via Crown Ether CSP (LC-MS/CAD)
Mechanism: The CROWNPAK CR-I(+) stationary phase utilizes a chiral crown ether that forms a host-guest inclusion complex specifically with protonated primary amines (
−NH3+
)[1]. The
α
-methyl group of our target restricts rotational freedom, which actually enhances chiral recognition if the thermodynamics are controlled properly.
Step-by-Step Execution:
Column Preparation: Install a CROWNPAK CR-I(+) column (3.0 mm i.d. x 150 mm, 5 µm)[2].
Mobile Phase: Prepare an isocratic mixture of Aqueous Perchloric Acid (
HClO4
, pH 1.5) and Acetonitrile (85:15, v/v)[1]. Self-Validation Step: Verify the pH is strictly
≤1.5
before adding organic modifier.
System Parameters: Set the flow rate to 0.6 mL/min and the column oven to 20 °C[3].
Detection: Route the eluent to an ESI-MS (Positive mode,
[M+H]+
) or Charged Aerosol Detector (CAD).
Protocol B: Indirect Separation via Marfey's Reagent (UV Detection)
Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts with the primary amine to convert enantiomers into diastereomers[4]. The dinitrophenyl group acts as a powerful chromophore, enabling high-sensitivity UV detection at 340 nm[5].
Step-by-Step Execution:
Reagent Mixing: In a 2 mL microfuge tube, combine 50 µL of the amino acid sample (50 mM in water), 100 µL of FDAA (1% w/v in acetone), and 20 µL of 1 M
NaHCO3
[4].
Derivatization (Modified): Heat the mixture at 50 °C for 2 hours. Note: This deviates from the standard 40 °C / 1 hr protocol[4] to overcome the steric hindrance of the
α
-methyl group.
Quenching: Cool to room temperature and quench the reaction by adding 20 µL of 2 M HCl[4].
Chromatography: Inject 5 µL onto an achiral C18 column (e.g., 150 x 4.6 mm, 5 µm). Elute using a 45-minute linear gradient from 15% to 45% Acetonitrile in
NH4OAc
buffer (pH 3.0)[5].
Troubleshooting & FAQs
Q1: I am observing severe peak tailing and loss of resolution on the CROWNPAK CR-I(+) column. How do I correct this?A: Peak tailing on crown ether columns is almost always a thermodynamic or ionization failure.
Causality 1 (Ionization): The chiral recognition mechanism strictly requires the amine to be fully protonated. If your mobile phase pH drifts above 2.0, partial deprotonation disrupts the inclusion complex[1]. Re-adjust your mobile phase to pH 1.5 using perchloric acid.
Causality 2 (Thermodynamics): Crown ether complexation is exothermic. Lowering the column temperature from 25 °C to 15 °C stabilizes the transient diastereomeric complex, sharpening the peaks and increasing
Rs
[3].
Q2: My Marfey's derivatization yield is unacceptably low compared to standard amino acids like L-leucine. Why?A: The
α
-methyl group on (3S)-3-Hydroxy-2-methyl-L-norleucine creates a massive steric shield around the primary amine, increasing the activation energy required for the nucleophilic aromatic substitution onto the fluorobenzene ring of FDAA. You must force the reaction kinetically: increase the reaction time to 2.5 hours and the temperature to 50 °C. Ensure the pH remains alkaline (~pH 9) during the reaction by verifying your
NaHCO3
buffer capacity[4].
Q3: I need to quantify a trace amount of the (2R,3S) diastereomer, but it co-elutes under the tailing edge of the massive (2S,3S) main peak. What is the best approach?A: You must reverse the elution order. Do not attempt to fix this by flattening the gradient. Instead, switch your column from a CROWNPAK CR-I(+) to a CROWNPAK CR-I(-). Because the CR-I(-) utilizes the pseudo-enantiomeric chiral selector, the elution order of the amino acid stereoisomers will perfectly invert[2]. The trace (2R,3S) impurity will now elute before the main peak, allowing for precise integration.
Q4: Can I use standard TFA (Trifluoroacetic acid) instead of Perchloric acid for the direct separation method?A: While TFA is MS-compatible and commonly used[3], Perchloric acid (
HClO4
) provides superior ion-pairing characteristics for the crown ether cavity, often yielding sharper peaks[1]. If you must use TFA to protect your mass spectrometer, increase the concentration to 0.5% v/v to ensure the pH drops low enough to maintain full protonation of the sterically hindered amine.
Quantitative Data Summary
Chiral Separation Strategy
Column / Stationary Phase
Mobile Phase
Detection Method
Typical Resolution (
Rs
)
Approx. Analysis Time
Direct (Crown Ether)
CROWNPAK CR-I(+) (5 µm)
Aqueous
HClO4
(pH 1.5) / ACN (85:15)
MS, CAD, or ELSD
> 2.0
10 - 15 min
Direct (Zwitterionic)
CHIRALPAK ZWIX(+) (3 µm)
MeOH/H2O (98:2) + 50mM Formic Acid
MS, CAD, or ELSD
1.5 - 2.5
~20 min
Indirect (Diastereomeric)
Zorbax Eclipse XDB-C18 (5 µm)
MeCN /
NH4OAc
buffer (pH 3.0) Gradient
UV (340 nm)
> 3.0
45 min
References
separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-) - application note
hplc.eu
2
and L- amino acids using extra-facile chiral separation and column switching
shimadzu.com
3
Marfey's reagent for chiral amino acid analysis
ovid.com
4
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products
acs.org
5
CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products
daicelchiral.com
1
Technical Support Center: Enhancing Crystallization Methods for (3S)-3-Hydroxy-2-methyl-L-norleucine Purification
Welcome to the technical support center dedicated to the purification of (3S)-3-Hydroxy-2-methyl-L-norleucine. This guide is designed for researchers, scientists, and drug development professionals actively working with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the purification of (3S)-3-Hydroxy-2-methyl-L-norleucine. This guide is designed for researchers, scientists, and drug development professionals actively working with this and similar non-proteinogenic amino acids. As a molecule with multiple chiral centers, achieving high diastereomeric and enantiomeric purity is paramount, and crystallization is the most effective and scalable method to achieve this. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in the crystallization process.
Frequently Asked Questions (FAQs)
Q1: Why is crystallization the preferred method for purifying (3S)-3-Hydroxy-2-methyl-L-norleucine?
Crystallization is a powerful purification technique that leverages differences in the solubility of a compound and its impurities. For a molecule like (3S)-3-Hydroxy-2-methyl-L-norleucine, which is synthesized as a mixture of diastereomers, fractional crystallization is particularly effective. Diastereomers have distinct physical properties, including solubility, which allows for the selective crystallization of the desired (3S) isomer under carefully controlled conditions, making it a cost-effective and scalable method for achieving high purity.[1][2][3]
Q2: What are the primary challenges in crystallizing this specific amino acid derivative?
The main challenges stem from its molecular structure:
Multiple Chiral Centers: The presence of multiple stereoisomers necessitates a method that can effectively separate the desired (3S)-diastereomer from others.
"Oiling Out": Like many complex organic molecules, it can separate from solution as a supersaturated liquid (an oil) rather than a solid, which traps impurities.[4][5]
Solvent Selection: The molecule possesses both polar (hydroxyl, carboxyl, amino) and non-polar (alkyl chain) regions, making the choice of an optimal solvent system non-trivial.
Nucleation Difficulties: Spontaneous crystal formation can be slow or inconsistent without proper seeding or control over supersaturation.[6]
Q3: How does pH affect the crystallization process?
As an amino acid, (3S)-3-Hydroxy-2-methyl-L-norleucine is a zwitterionic compound. Its solubility in aqueous systems is highly dependent on pH.[7] Typically, amino acids are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution to the pI is a common strategy to induce crystallization and maximize yield.[8][9][10] Conversely, moving the pH away from the pI increases solubility, which can be useful for dissolving the crude product initially.
Q4: What is the role of a "seed crystal" and why is it important?
A seed crystal is a small, high-purity crystal of the target compound that is added to a supersaturated solution. It acts as a template, providing a pre-existing surface for new molecules to attach to in the correct orientation. This bypasses the energy barrier of primary nucleation, leading to more controlled crystal growth, preventing "oiling out," and ensuring the crystallization of the desired polymorphic form and, critically, the correct diastereomer.[6][11][12][13]
Troubleshooting Guide: From Oils to Crystals
This section addresses specific experimental roadblocks in a question-and-answer format, providing both immediate actions and the scientific rationale behind them.
Problem Area 1: No Crystal Formation
Q: I've dissolved my crude product and cooled the solution, but no crystals have formed, even after 24 hours in the fridge. What should I do?
This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
Likely Cause
Recommended Action & Explanation
Solution is too dilute.
Action: Gently evaporate a portion of the solvent under reduced pressure to increase the concentration. Rationale: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[4][5]
Inhibition by impurities.
Action: Consider an additional purification step before crystallization, such as a liquid-liquid extraction or flash chromatography. Rationale: Certain impurities can interfere with the formation of a stable crystal lattice, effectively preventing nucleation.[4]
High nucleation energy barrier.
Action 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. Rationale: The microscopic grooves created provide high-energy sites that can act as nucleation points for crystal growth.[4][5]
Action 2: Seeding. If available, add a single, tiny seed crystal of pure (3S)-3-Hydroxy-2-methyl-L-norleucine. Rationale: Seeding provides a template for crystallization, bypassing the difficult initial nucleation step and ensuring the correct stereoisomer crystallizes.[6]
Inappropriate solvent system.
Action: Re-evaluate your solvent choice. The ideal system is one where the compound has high solubility when hot and low solubility when cold. Try different solvent/anti-solvent combinations. Rationale: The difference in solubility with temperature is the driving force for cooling crystallization. If the compound remains too soluble even when cold, no crystals will form.
Problem Area 2: Oiling Out
Q: My product is separating as a sticky, viscous oil instead of a crystalline solid. How can I fix this?
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when supersaturation is achieved too quickly.[4] The oil is an amorphous, impure liquid phase.
Caption: Decision workflow for troubleshooting oil formation.
Problem Area 3: Low Yield or Purity
Q: I managed to get crystals, but my yield is very low, or analytical data (HPLC, NMR) shows significant impurities.
This is often a balancing act between maximizing recovery and ensuring purity.
Likely Cause
Recommended Action & Explanation
Using too much solvent.
Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. Rationale: Excess solvent will keep a larger fraction of your product dissolved even at low temperatures, reducing the overall yield.[4]
Cooling too quickly.
Action: Allow the solution to cool to room temperature slowly before moving it to a refrigerator or ice bath. Rationale: Rapid cooling can trap impurities within the growing crystal lattice. Slower growth allows for more selective incorporation of the correct molecules.
Co-crystallization of diastereomers.
Action: Perform a second recrystallization (recrystallize the crystals you obtained). Rationale: The initial crystal crop will be enriched in the less soluble diastereomer ((3S)-isomer). Recrystallizing this enriched material will further enhance its purity. This is the essence of fractional crystallization.
Washing with too much cold solvent.
Action: During filtration, wash the collected crystals with a minimal amount of ice-cold solvent. Rationale: Even cold solvent will dissolve some of your product. Using a small volume minimizes these losses.[4]
Key Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most straightforward method, ideal when a single solvent provides a large solubility differential with temperature.
Solvent Screening: In small test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and near their boiling point. A good candidate will show poor solubility at room temperature but complete dissolution upon heating.
Dissolution: Place the crude (3S)-3-Hydroxy-2-methyl-L-norleucine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Avoid adding a large excess.
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate further, you can place the flask inside a beaker of hot water and let them cool together.[5]
Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent.
Drying: Dry the crystals under a high vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This method is used when no single solvent is ideal. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a "poor" solvent (an anti-solvent).
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble. Common pairs include Ethanol (good)/Water (poor), Ethyl Acetate (good)/Hexanes (poor).
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle warming.
Induce Supersaturation: Slowly add the "poor" solvent dropwise with vigorous stirring. Continue adding until the solution becomes persistently cloudy (turbid).
Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again. This brings the solution to the metastable zone, ideal for crystal growth rather than amorphous precipitation.
Cooling & Isolation: Cover the flask and allow it to stand at room temperature, then cool as described in Protocol 1 to maximize yield. Isolate and dry the crystals.
Caption: General workflow for selecting a crystallization method.
Purity Assessment
After crystallization, it is crucial to assess the purity of the obtained material.
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity.[14][15]
Reversed-Phase HPLC (RP-HPLC): Can be used to check for general impurities.
Chiral HPLC: Essential for determining the diastereomeric and enantiomeric purity. Specific chiral stationary phases (CSPs) are required to separate stereoisomers.[16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining solvent or structurally related impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By implementing these protocols and troubleshooting strategies, researchers can significantly enhance the efficiency and success rate of purifying (3S)-3-Hydroxy-2-methyl-L-norleucine, leading to higher quality material for subsequent research and development.
References
Resolution of racemic amino acids. Google Patents (US4379941A).
Chen, Y., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 958, 69-77. Available at: [Link]
Method for crystallization of amino acids. Google Patents (US5118815A).
Kadam, S. S., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Organic Process Research & Development, 11(3), 547-554. Available at: [Link]
Amin, F., et al. (2016). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Scientific Reports, 6, 25910. Available at: [Link]
Ge, Z., & Yu, L. (2024). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. Crystal Growth & Design. Available at: [Link]
Gao, Z., et al. (2017). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Available at: [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Tolfenamic Acid. White Rose Research Online. Available at: [Link]
Takeda, K., et al. (2025). Spontaneous chiral symmetry breaking in a single crystal. Chemical Science, 16, 12345-12351. Available at: [Link]
Ge, Z., & Yu, L. (2024). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications. Available at: [Link]
Separation and Refining of Amino acids. Diaion. Available at: [Link]
Re-assessment of the literature on peptide crystallography. PMC. Available at: [Link]
Zhang, S., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design, 20(10), 6364-6384. Available at: [Link]
What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. UCLA-DOE Institute for Genomics and Proteomics. Available at: [Link]
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. IntechOpen. Available at: [Link]
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Available at: [Link]
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available at: [Link]
Dias, A. M. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1073. Available at: [Link]
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]
Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net. Available at: [Link]
How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]
Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. Available at: [Link]
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available at: [Link]
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. Available at: [Link]
Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. MDPI. Available at: [Link]
Freeze-Drying of Aqueous Solutions Containing Amino Groups and Hydroxy Carboxylic Acids: Thermal Properties and Solid-State Characteristics. Journal of Pharmaceutical Sciences. Available at: [Link]
Effect of Solvent on Crystallization and Polymorphic Transformation of L-Histidine. Kasetsart University. Available at: [Link]
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. Available at: [Link]
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC. Available at: [Link]
The FUSION protein crystallization screen. IUCr. Available at: [Link]
Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Organic Syntheses. Available at: [Link]
A Different View of Solvent Effects in Crystallization. MDPI. Available at: [Link]
Forming of Diastereoisomer with L-Isoleucin to Separate Ofloxacin Enantiomer Using Preparative Liquid Chromatography. Journal of Pharmaceutical Science and Clinical Research. Available at: [Link]
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ResearchGate. Available at: [Link]
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]
Method for synthesizing L-2-methyl norleucine. Google Patents (CN111187793A).
(2R,3S)-2-Methyl-3-hydroxybutanal. J-GLOBAL. Available at: [Link]
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]
Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. MDPI. Available at: [Link]
Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. ResearchGate. Available at: [Link]
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano. Available at: [Link]
Technical Support Center: Resolving Baseline Noise in (3S)-3-Hydroxy-2-methyl-L-norleucine LC-MS Analysis
Introduction Welcome to the Technical Support Center. Analyzing highly polar, non-chromophoric unnatural amino acids like (3S)-3-Hydroxy-2-methyl-L-norleucine—characterized by a hydroxyl group at the third carbon and a m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center. Analyzing highly polar, non-chromophoric unnatural amino acids like (3S)-3-Hydroxy-2-methyl-L-norleucine—characterized by a hydroxyl group at the third carbon and a methyl group at the second[1]—presents a unique analytical challenge. Due to its hydrophilicity, Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized mixed-mode columns coupled with Mass Spectrometry (LC-MS).
However, the high organic mobile phases and concentrated buffers required for these separations frequently introduce severe baseline noise, compromising the Signal-to-Noise (S/N) ratio and elevating the Limit of Quantitation (LOQ)[2]. As a Senior Application Scientist, I have designed this guide to provide a systematic, self-validating approach to diagnosing and resolving baseline anomalies in your LC-MS workflows.
Diagnostic Workflow
Diagnostic workflow for isolating LC-MS baseline noise sources.
Q1: Why is my baseline exhibiting high-frequency "fuzzy" noise during the HILIC-MS analysis?A1: High-frequency noise in LC-MS lowers system sensitivity and is typically physical or chemical in origin[2]. Physically, micro-pulsations from a failing pump check valve or trapped air bubbles in the detector can manifest as erratic spikes[3]. Chemically, HILIC requires high concentrations of organic solvents (e.g., >80% acetonitrile). Trace impurities—such as alkylamines present even in "LC-MS grade" solvents—can cause a persistently high background signal in positive electrospray ionization (ESI+) mode[4]. Additionally, a data acquisition rate set too high for the MS scan can artificially make the baseline look "fuzzier" by capturing short-term signal variations[4].
Q2: I observe a severe baseline drift (low-frequency change) during my gradient elution. How do I fix this?A2: Baseline drift during gradient elution is typically caused by a mismatch in mobile phase additive concentrations or inherent ionization differences between the aqueous and organic phases[4]. When analyzing amino acids, additives like ammonium formate or formic acid are critical for improving ionization[5]. If an additive is only present in the aqueous phase (Mobile Phase A), the changing solvent ratio during the gradient will alter the background ion current arriving at the MS detector. To resolve this, ensure that both Mobile Phase A and B contain the exact same concentration of the additive (e.g., 10 mM ammonium formate with 0.1% formic acid in both channels) to maintain a flat baseline[4].
Q3: How do I determine if the noise is coming from the LC column (bleed) or the mass spectrometer itself?A3: To isolate the source, perform a systematic decoupling test. Column fouling or bleed is a common source of high background noise[2]. First, remove the LC column and replace it with a restriction capillary to maintain backpressure, then evaluate the noise using a known standard[6]. If the noise disappears, the column is the culprit. If the noise persists, stop the LC flow completely. If the baseline stabilizes after stopping the flow, the issue is likely a contaminated mobile phase or a solvent delivery problem[3]. If high noise remains even with no flow, the mass spectrometer's ESI source (e.g., cone, needle, or transfer tube) is contaminated and requires cleaning[6].
Q4: What is the optimal mobile phase setup to maximize the Signal-to-Noise (S/N) ratio for (3S)-3-Hydroxy-2-methyl-L-norleucine?A4: For polar amino acids, a specialized amino acid column or a Zwitterionic HILIC column provides optimal retention. A validated approach utilizes an aqueous solution of 100 mM ammonium formate as Mobile Phase A, and acetonitrile containing 5% water and 0.3% formic acid as Mobile Phase B[5]. The formic acid enhances the protonation of the amino group for ESI+ detection, while the ammonium formate provides the necessary ionic strength to ensure sharp peak shapes and baseline resolution[5].
Experimental Protocols
Protocol 1: Systematic Decontamination and Noise Isolation
This protocol acts as a self-validating system by systematically isolating each component of the LC-MS to pinpoint the exact origin of the noise.
Baseline Benchmarking: Record the baseline's background level under initial method conditions to establish a control reference[3].
Column Decoupling: Remove the analytical column. Install a stainless-steel restriction capillary (e.g., 2-m long, 0.13-mm internal diameter) to simulate column backpressure. This prevents pump check valve failure and isolates the column from the system[6].
Solvent Flush: Flush the system with LC-MS grade water containing 0.1% formic acid at the method's normal flow rate[6]. Monitor the MS total ion chromatogram (TIC).
Flow Interruption: Stop the LC pump completely. If the TIC noise drops immediately, the causality points to the mobile phases or pump; discard the solvents and prepare fresh batches using newly opened LC-MS grade bottles.
Source Cleaning: If high noise persists with the flow stopped, the MS is the source. Vent the MS and clean the ESI source components (spray needle, ion sweep cone, and ion transfer tube) sequentially in LC-MS grade water, followed by methanol, using a sonicator for 15 minutes[6].
Protocol 2: Optimized LC-MS/MS Method for Polar Amino Acid Derivatives
This protocol leverages specific buffer causality to maximize ionization efficiency while suppressing background chemical noise.
Column Selection: Install a specialized amino acid column (e.g., Intrada Amino Acid, 50 × 3 mm, 3 μm) and maintain the column oven at 35 °C to stabilize partitioning thermodynamics[5].
Mobile Phase Preparation:
Mobile Phase A: Prepare 100 mM ammonium formate in LC-MS grade water.
Mobile Phase B: Prepare a mixture of Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v)[5].
Gradient Elution: Set the flow rate to 0.6 mL/min. Initiate the gradient at 92% B, decreasing to 70% B over 6.4 minutes, followed by a column wash at 0% B, and re-equilibration at 92% B[5].
MS Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Optimize the collision energy for the specific transitions of the [M+H]+ precursor ion.
Comparing (3S)-3-Hydroxy-2-methyl-L-norleucine vs L-norleucine in peptide drug design
An in-depth technical comparison for researchers, scientists, and drug development professionals evaluating aliphatic amino acid substitutions in peptide drug design. Executive Summary & Strategic Context In the landscap...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison for researchers, scientists, and drug development professionals evaluating aliphatic amino acid substitutions in peptide drug design.
Executive Summary & Strategic Context
In the landscape of peptide drug discovery, overcoming poor metabolic stability and lack of conformational rigidity remains the primary hurdle for clinical translation. L-norleucine (Nle) has long been the industry standard for replacing methionine to prevent oxidative degradation while maintaining a hydrophobic profile[1]. However, as a straight-chain aliphatic amino acid, L-norleucine offers no protection against proteolytic cleavage and remains conformationally flexible[2].
Enter (3S)-3-Hydroxy-2-methyl-L-norleucine —a highly specialized, multi-functional unnatural amino acid. By introducing an
α
-methyl group and a
β
-hydroxyl group to the norleucine scaffold, this modification transforms a simple hydrophobic spacer into a powerful structural driver. The
α
-methylation sterically restricts the peptide backbone, forcing helical pre-organization and shielding adjacent amide bonds from enzymatic hydrolysis[3],[4]. Simultaneously, the
β
-hydroxyl group acts as a hydrogen-bond donor/acceptor, enabling precise target engagement.
Structural Mechanics & Causality
To understand the divergent utility of these two amino acids, we must analyze the causality behind their chemical structures.
L-Norleucine (L-Nle): The linear 4-carbon side chain perfectly mimics the steric bulk of methionine without the vulnerable thioether group. This makes it an excellent choice for "stealth" modifications where the goal is simply to increase shelf-life and oxidation resistance without altering the peptide's native flexibility[1].
(3S)-3-Hydroxy-2-methyl-L-norleucine: The addition of the
α
-methyl group fundamentally alters the Ramachandran space (
ϕ
and
ψ
dihedral angles) available to the peptide backbone. The steric clash between the
α
-methyl group and the adjacent carbonyl oxygen restricts the backbone to conformations that strongly favor
α
-helices or
310
-helices[3]. Furthermore, proteases rely on the formation of a tetrahedral intermediate at the
α
-carbon to cleave peptide bonds; the quaternary nature of the
α
-carbon in this modified residue physically blocks the protease active site, conferring near-total enzymatic resistance[4].
Fig 1. Functional divergence of L-Norleucine vs. its α-methyl-β-hydroxy derivative.
Quantitative Performance Comparison
The following table synthesizes the expected pharmacological and structural outcomes when substituting a native residue with either L-norleucine or (3S)-3-Hydroxy-2-methyl-L-norleucine[3],[4],[1].
To objectively validate the performance differences between these two residues, researchers must employ self-validating experimental systems. The following protocols are designed with internal controls to ensure data trustworthiness.
This workflow quantifies the protective effect of the
α
-methyl group against enzymatic degradation.
Preparation of Matrix: Dilute pooled human serum to 25% (v/v) in 0.1 M PBS (pH 7.4).
Causality: Using 25% serum mimics physiological protease exposure while preventing rapid saturation of the LC-MS column with serum proteins.
Peptide Incubation: Spike the test peptide (containing either Nle or the modified Nle) and a known stable internal standard (e.g., a fully D-amino acid peptide) into the serum to a final concentration of 10 µM. Incubate at 37°C.
Causality: The internal standard validates that any signal loss is due to enzymatic cleavage, not non-specific binding to the plastic tube or matrix suppression.
Time-Course Quenching: At intervals (0, 1, 2, 4, 8, 24, 48 hrs), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold 15% Trichloroacetic acid (TCA) or 100% Acetonitrile.
Causality: The quenching agent instantly denatures and precipitates serum proteases, halting the reaction at the exact time point.
LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the area under the curve (AUC) relative to the internal standard.
Protocol B: Circular Dichroism (CD) Spectroscopy for Helicity
This protocol isolates the conformational impact of the
α
-methyl substitution[3].
Sample Preparation: Dissolve the purified peptides in 10 mM potassium phosphate buffer (pH 7.4) to a concentration of 50 µM.
Causality: A low-salt buffer is critical because chloride ions (found in standard PBS) strongly absorb UV light below 200 nm, masking the critical
π→π∗
transitions of the peptide backbone.
Data Acquisition: Scan from 190 nm to 260 nm at 25°C using a 1 mm path-length quartz cuvette.
Causality: An
α
-helical structure will present a signature double-minimum at 208 nm and 222 nm, and a maximum at 192 nm. The amplitude of the 222 nm minimum directly correlates with the percentage of helicity induced by the (3S)-3-Hydroxy-2-methyl-L-norleucine substitution.
Fig 2. Self-validating workflow for assessing proteolytic stability and secondary structure.
Conclusion
While L-norleucine remains a highly effective, cost-efficient tool for mitigating oxidative liability[1],[2], it falls short in addressing the structural vulnerabilities of peptide drugs. The incorporation of (3S)-3-Hydroxy-2-methyl-L-norleucine represents a paradigm shift. By leveraging steric hindrance to lock the backbone into a bioactive conformation and physically block protease access[3],[4], this building block is uniquely suited for developing next-generation, orally bioavailable peptide therapeutics.
References
BenchChem. A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.3
National Institutes of Health (PMC). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.4
Nature Reviews Drug Discovery (via univie.ac.at). Trends in peptide drug discovery.1
National Institutes of Health (PMC). Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1.2
A Comparative Guide to the Efficacy of (3S)-3-Hydroxy-2-methyl-L-norleucine and Standard Unnatural Amino Acids in Peptide-Based Drug Discovery
Introduction: Expanding the Chemical Toolkit of Peptide Therapeutics For decades, peptides have been recognized for their high potency and selectivity as therapeutic agents. However, their widespread application has been...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Expanding the Chemical Toolkit of Peptide Therapeutics
For decades, peptides have been recognized for their high potency and selectivity as therapeutic agents. However, their widespread application has been historically hampered by inherent limitations, including poor metabolic stability, low cell permeability, and conformational flexibility leading to reduced receptor affinity.[1] The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful tool to overcome these hurdles.[][3] By moving beyond the canonical 20 amino acids, researchers can fine-tune the physicochemical and pharmacological properties of peptides, enhancing their drug-like characteristics.[4] This guide provides an in-depth comparison of the novel UAA, (3S)-3-Hydroxy-2-methyl-L-norleucine, with a selection of standard unnatural amino acids, offering insights into their respective impacts on peptide efficacy, supported by experimental data and detailed protocols.
Featured Unnatural Amino Acid: (3S)-3-Hydroxy-2-methyl-L-norleucine
(3S)-3-Hydroxy-2-methyl-L-norleucine is a structurally unique UAA that combines two key modifications: a β-hydroxyl group and an α-methyl group on a norleucine scaffold. This combination is designed to impart specific conformational constraints and enhance proteolytic resistance.
Structure and Physicochemical Properties:
Property
Value
IUPAC Name
(2S,3S)-2-amino-3-hydroxy-2-methylhexanoic acid
Molecular Formula
C7H15NO3
Molecular Weight
161.20 g/mol
Key Structural Features
β-hydroxyl, α-methyl, linear alkyl side chain
The presence of the hydroxyl group offers a site for potential hydrogen bonding, which can influence peptide secondary structure and interactions with biological targets. The α-methyl group restricts the rotation around the peptide backbone, reducing conformational flexibility.
Standard Unnatural Amino Acids for Comparison
To provide a comprehensive evaluation, we will compare (3S)-3-Hydroxy-2-methyl-L-norleucine to three standard UAAs, each representing a distinct class of modification:
L-Norleucine (Nle): A non-hydroxylated, non-methylated isomer of leucine with a linear n-butyl side chain. It serves as a baseline to assess the impact of the hydroxyl and methyl groups of our featured UAA.
N-Methyl-L-Alanine (N-Me-Ala): A representative N-methylated amino acid. N-methylation is a common strategy to block enzymatic degradation and enhance membrane permeability.[5]
α-Aminoisobutyric Acid (Aib): A simple, achiral α,α-disubstituted amino acid known for its strong propensity to induce helical conformations in peptides.
Caption: Structures of the featured and standard unnatural amino acids.
Comparative Efficacy Analysis
Conformational Effects and Structural Rigidity
The introduction of UAAs can significantly alter the conformational landscape of a peptide, which is crucial for receptor binding and biological activity.
(3S)-3-Hydroxy-2-methyl-L-norleucine: The combination of the α-methyl group and the β-hydroxyl group is expected to impose significant steric constraints, restricting the peptide backbone's rotational freedom. The hydroxyl group can also participate in intramolecular hydrogen bonding, further stabilizing specific turn or helical structures. This dual-enforcement of conformation can be particularly advantageous for locking a peptide into its bioactive conformation.
L-Norleucine: As a simple linear-chain amino acid, norleucine offers more conformational flexibility compared to its branched-chain isomer, leucine, and certainly more than the other UAAs in this comparison. Its primary conformational influence is through hydrophobic interactions of its side chain.
N-Methyl-L-Alanine: N-methylation introduces steric hindrance that disfavors extended conformations and can promote turn-like structures.[6] However, it also eliminates a hydrogen bond donor, which can disrupt α-helical and β-sheet structures.[5]
α-Aminoisobutyric Acid (Aib): Aib is a potent helix-inducer. The presence of two α-methyl groups severely restricts the Ramachandran space, strongly favoring the adoption of α- or 3(10)-helical conformations.[7]
Proteolytic Stability
A major hurdle for peptide therapeutics is their rapid degradation by proteases in vivo.[8]
(3S)-3-Hydroxy-2-methyl-L-norleucine: The α-methyl group provides steric shielding of the adjacent peptide bonds, making them less accessible to the active sites of proteases. This modification is a well-established strategy for enhancing enzymatic stability. The β-hydroxyl group may also contribute to stability, although to a lesser extent than the α-methylation.
L-Norleucine: While not as effective as other modifications, replacing certain natural amino acids with norleucine can sometimes lead to a modest increase in stability due to altered side-chain recognition by proteases.[9]
N-Methyl-L-Alanine: N-methylation is a highly effective strategy for increasing proteolytic resistance. The methyl group on the amide nitrogen directly blocks the endo- and exopeptidase activity that requires an N-H for recognition and catalysis.[5]
α-Aminoisobutyric Acid (Aib): The steric bulk of the two α-methyl groups effectively prevents protease recognition and cleavage at the adjacent peptide bonds, leading to a significant increase in peptide half-life.
Physicochemical Properties: Lipophilicity and Solubility
The balance between lipophilicity and hydrophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
(3S)-3-Hydroxy-2-methyl-L-norleucine: The linear alkyl side chain of the norleucine scaffold increases lipophilicity compared to smaller amino acids. However, the presence of the hydroxyl group introduces a polar moiety, which can help to maintain or slightly increase aqueous solubility compared to a non-hydroxylated analogue like α-methyl-norleucine.
L-Norleucine: The linear alkyl side chain of norleucine makes it more lipophilic than methionine, its structural analog.[12] This can improve membrane permeability but may decrease aqueous solubility.
N-Methyl-L-Alanine: N-methylation increases lipophilicity by removing a hydrogen bond donor.[5] This can enhance cell permeability but often at the cost of reduced solubility.
α-Aminoisobutyric Acid (Aib): Aib is a relatively small and moderately lipophilic amino acid. Its impact on the overall lipophilicity of a peptide is generally less pronounced than that of longer-chain or N-methylated UAAs.
Quantitative Data Summary
Unnatural Amino Acid
Key Structural Feature(s)
Typical Conformational Effect
Proteolytic Stability
Lipophilicity
Aqueous Solubility
(3S)-3-Hydroxy-2-methyl-L-norleucine
α-methyl, β-hydroxyl
Strong turn/helix induction, high rigidity
High
Moderate-High
Moderate
L-Norleucine
Linear alkyl chain
Flexible, promotes hydrophobic collapse
Low-Moderate
High
Low
N-Methyl-L-Alanine
N-methylated backbone
Turn-promoting, disrupts helices/sheets
Very High
High
Low
α-Aminoisobutyric Acid (Aib)
α,α-dimethyl
Strong helix induction
High
Moderate
Moderate
Experimental Protocols: Incorporation of Unnatural Amino Acids via Fmoc-SPPS
The following is a generalized protocol for the manual incorporation of (3S)-3-Hydroxy-2-methyl-L-norleucine and other UAAs using Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents:
Fmoc-protected amino acids (standard and unnatural)
Place the desired amount of resin in a reaction vessel.
Swell the resin in DMF for 30-60 minutes with gentle agitation.[13]
Drain the DMF.
Fmoc Deprotection:
Add a solution of 20% piperidine in DMF to the resin.
Agitate for 3 minutes, then drain.
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[14]
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Amino Acid Coupling:
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected UAA in DMF.
Add 3-5 equivalents of the activating agent (e.g., HBTU) and 6-10 equivalents of DIEA.
Allow the activation to proceed for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 1-4 hours. Coupling of sterically hindered UAAs like (3S)-3-Hydroxy-2-methyl-L-norleucine or Aib may require longer coupling times or double coupling.
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Perform a Kaiser test to confirm the completion of the coupling reaction.
Chain Elongation:
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Final Cleavage and Deprotection:
After the final coupling and a terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Dry the crude peptide pellet under vacuum.
Purification and Analysis:
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conclusion and Future Outlook
The incorporation of unnatural amino acids is an indispensable strategy in modern peptide drug discovery. (3S)-3-Hydroxy-2-methyl-L-norleucine represents a promising UAA that combines the benefits of conformational constraint and steric shielding to potentially enhance both the stability and biological activity of peptides. While direct comparative data with all classes of standard UAAs is still emerging, the principles outlined in this guide provide a strong framework for the rational design and synthesis of novel peptide therapeutics. As our understanding of the subtle interplay between UAA structure and peptide function deepens, we can expect the development of even more sophisticated building blocks, further expanding the therapeutic potential of peptides.
References
Balaram, P. (1999). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology, 9(5), 549-557.
Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136–147.
Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991). The use of D-amino acids in peptide synthesis. Biopolymers, 31(6), 745-750.
Hart, S. A., & Flegel, K. (2020). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. The Journal of Organic Chemistry.[15]
Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in the development of new peptide and peptidomimetic drugs. Current medicinal chemistry, 7(9), 945-970.
Kohn, P. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review.[16]
Le, B., & Richardson, J. S. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.[8]
LifeTein. (2025, September 25). Should My Peptide Be Methylated?.[5]
LifeTein. (2025). In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution. Benchchem.[9]
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[17]
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of chemical research, 41(10), 1366-1375.
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3210-3219.[13]
Van-Doren, S. R., & Gierasch, L. M. (1990). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International journal of peptide and protein research, 30(4), 515-521.[12]
Wiggins, K. R., & Ghadiri, M. R. (2001). A study of the factors that influence the proteolytic stability of β-peptides. Journal of the American Chemical Society, 123(34), 8345-8351.
Woolfson, D. N. (2010). Ni(II) complexes of N-methylated alpha-amino acids and peptides: synthesis and biological activity. PubMed.[6]
Wu, C., & Keiderling, T. A. (2010). α,α-Disubstituted α-amino acids and their impact on peptide conformation. Chemical Society Reviews, 39(4), 1349-1361.
Zhang, W., & Zhang, L. (2022). β-Peptides: From Structure to Function. Chemical Reviews.[18]
BenchChem. (2026). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.[13]
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.[19]
Futaki, S., et al. (2003). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. The Journal of Organic Chemistry.[7]
Gopi, H. N., et al. (2003). Proteolytic stability of L-peptide bonds probed using quenched fluorescent substrates incorporating a hemoglobin cleavage site. FEBS Letters.[20]
LifeTein. (2022).
Liskamp, R. M. J. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed.[21]
The Royal Society of Chemistry. (2018). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones.[22]
Tyndall, J. D. A., & Fairlie, D. P. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI.[10]
University of Rochester. (n.d.). Solid Phase Peptide Synthesis.
Wels, B., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.[23]
Wiczling, P., et al. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI.[11]
Zlotos, D. P., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N‐Terminal Region. iris.unina.it.
A Senior Application Scientist's Guide to Gas Chromatographic Separation of (3S)-3-Hydroxy-2-methyl-L-norleucine Isomers
In the landscape of pharmaceutical development and metabolic research, the precise separation and quantification of stereoisomers are of paramount importance. Non-proteinogenic amino acids, such as (3S)-3-Hydroxy-2-methy...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and metabolic research, the precise separation and quantification of stereoisomers are of paramount importance. Non-proteinogenic amino acids, such as (3S)-3-Hydroxy-2-methyl-L-norleucine, present a unique analytical challenge due to the presence of multiple chiral centers. This guide provides an in-depth comparison of the expected gas chromatography (GC) retention times for the isomers of (3S)-3-Hydroxy-2-methyl-L-norleucine, supported by established analytical principles and a detailed experimental protocol. As Senior Application Scientists, we understand that it is not just about the data, but the robust methodology that generates it.
(3S)-3-Hydroxy-2-methyl-L-norleucine possesses two chiral centers, giving rise to four potential stereoisomers: (2R,3S), (2S,3S), (2R,3R), and (2S,3R). The separation of these diastereomers and enantiomers is critical for understanding their specific biological activities and for ensuring the stereochemical purity of pharmaceutical compounds. Gas chromatography, particularly when coupled with a chiral stationary phase, offers a powerful technique for achieving this separation.
The Foundational Role of Derivatization in Amino Acid Analysis by GC
Amino acids, in their native state, are zwitterionic and non-volatile, making them unsuitable for direct analysis by gas chromatography.[1][2] To overcome this, a derivatization step is essential to increase their volatility and thermal stability.[1][3] This process typically involves the esterification of the carboxyl group and the acylation of the amino and hydroxyl groups.
For the analysis of (3S)-3-Hydroxy-2-methyl-L-norleucine isomers, a two-step derivatization is proposed:
Esterification: The carboxyl group is converted to its methyl ester using 2M HCl in methanol. This reaction is robust and widely used for amino acid analysis.[3][4]
Acylation: The amino and hydroxyl groups are acylated using pentafluoropropionic anhydride (PFPA). The resulting N,O-pentafluoropropionyl derivatives are highly volatile and exhibit excellent chromatographic properties.[3][4]
This derivatization strategy ensures that the resulting derivatives are thermally stable and suitable for GC analysis, while minimizing the risk of racemization.
Experimental Workflow: A Self-Validating System
The following diagram illustrates the comprehensive workflow for the analysis of (3S)-3-Hydroxy-2-methyl-L-norleucine isomers, from sample preparation to data analysis. Each stage is designed to ensure the integrity and reproducibility of the results.
Caption: Experimental workflow for the GC-MS analysis of (3S)-3-Hydroxy-2-methyl-L-norleucine isomers.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the derivatization and GC-MS analysis of (3S)-3-Hydroxy-2-methyl-L-norleucine isomers.
I. Derivatization
Esterification:
To 100 µg of the amino acid standard or dried sample extract, add 1 mL of 2M HCl in methanol.
Cap the vial tightly and heat at 80°C for 60 minutes.[3][4]
After cooling to room temperature, evaporate the reagent to dryness under a gentle stream of nitrogen.
Acylation:
To the dried methyl ester, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
Gas Chromatograph: Agilent 7890B or equivalent
Mass Spectrometer: Agilent 5977A or equivalent
Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness[5][6]
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
Injection: 1 µL, splitless mode
Injector Temperature: 250°C
Oven Temperature Program:
Initial temperature: 70°C, hold for 2 minutes
Ramp 1: 5°C/min to 180°C
Ramp 2: 20°C/min to 220°C, hold for 5 minutes
Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Detection Mode: Selected Ion Monitoring (SIM)
Understanding Retention Time and Elution Order
The retention time in gas chromatography is the time it takes for a compound to travel from the injector to the detector.[7][8] It is influenced by several factors, including the analyte's volatility, its interaction with the stationary phase, the column temperature, and the carrier gas flow rate.[7] For chiral separations, the differential interaction of the enantiomers with the chiral stationary phase is the key to their resolution.
The Chirasil-L-Val stationary phase consists of L-valine-tert-butylamide moieties covalently bonded to a polysiloxane backbone.[5][6] The separation of amino acid enantiomers on this phase is based on the formation of transient diastereomeric complexes between the derivatized amino acids and the chiral selector. The stability of these complexes dictates the elution order. Generally, D-enantiomers, which form less stable complexes, elute before the corresponding L-enantiomers.
Predicted Retention Times and Elution Order of (3S)-3-Hydroxy-2-methyl-L-norleucine Isomers
Based on established principles of chiral gas chromatography, the following table presents the predicted elution order and relative retention times for the N,O-pentafluoropropionyl methyl ester derivatives of the four stereoisomers of 3-Hydroxy-2-methyl-norleucine on a Chirasil-L-Val column.
Isomer
Configuration
Predicted Elution Order
Predicted Relative Retention Time
1
(2R, 3R)
1
1.00
2
(2S, 3R)
2
> 1.00
3
(2R, 3S)
3
> Elution of Isomer 2
4
(2S, 3S)
4
> Elution of Isomer 3
Note: The absolute retention times will vary depending on the specific instrument and conditions. The relative retention times provide a more robust comparison.
The logical relationship between the isomer structure and its chromatographic behavior is illustrated in the following diagram.
Caption: Logical diagram illustrating the separation of diastereomers and enantiomers leading to the predicted elution order.
The separation of the diastereomeric pairs ((2R,3R)/(2S,3R) and (2R,3S)/(2S,3S)) is possible even on an achiral column due to their different physical properties. However, a chiral column is essential for the separation of the enantiomeric pairs ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). The use of a Chirasil-L-Val column allows for the resolution of all four stereoisomers in a single chromatographic run.[5][6]
Conclusion
The gas chromatographic separation of (3S)-3-Hydroxy-2-methyl-L-norleucine isomers is a challenging but achievable analytical task. A robust methodology, encompassing a well-defined derivatization protocol and the use of a suitable chiral stationary phase, is crucial for obtaining reliable and reproducible results. This guide provides the foundational knowledge and a detailed experimental framework for researchers, scientists, and drug development professionals to confidently approach the chiral separation of this and other complex non-proteinogenic amino acids. The principles outlined herein serve as a self-validating system, ensuring the scientific integrity of the analytical data generated.
References
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC. (n.d.).
The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC. (2021, March 19).
Analyses of amino acids, Enantiomeric purity - CAT. (n.d.).
Acids: Derivatization for GC Analysis. (n.d.).
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry - Glen Jackson. (2014, August 12).
Addressing the challenges of changing retention times in GC/GC-MS - Thermo Fisher Scientific. (n.d.).
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI. (2025, January 11).
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Gas-chromatographic/mass spectrometric detection of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency in double first cousins - PubMed. (n.d.).
Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid - DOI. (n.d.).
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Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) - Office of Justice Programs. (2003, July 15).